3,4-Dimethoxy-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-48-7 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid
CAS Number: 91004-48-7
This guide provides a comprehensive technical overview of 3,4-Dimethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, safety, and applications, grounded in established scientific principles.
Introduction and Significance
This compound, also known as 5-nitroveratric acid, is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring two electron-donating methoxy groups and two electron-withdrawing groups (a nitro group and a carboxylic acid), creates a unique electronic profile that makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a crucial intermediate in the synthesis of more complex molecules.[1]
Notably, this compound serves as a key precursor in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The precise arrangement of substituents on the aromatic ring is critical for the pharmacological activity of the final drug molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 91004-48-7 | |
| Molecular Formula | C₉H₉NO₆ | |
| Molecular Weight | 227.17 g/mol | |
| Appearance | Light yellow to brown solid | |
| Melting Point | 194-195 °C | |
| Boiling Point (Predicted) | 399.4±42.0 °C | |
| Density (Predicted) | 1.403±0.06 g/cm³ | |
| pKa (Predicted) | 3.73±0.10 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid). The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Insights: The Interplay of Directing Effects
The nitration of veratric acid presents a classic case of competing directing effects in electrophilic aromatic substitution (EAS).[2]
-
Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are strong activating groups and are ortho, para-directors.[3][4] They donate electron density to the aromatic ring through resonance, activating the positions ortho and para to them.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group and a meta-director.[2] It withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position.
The interplay of these effects determines the position of the incoming nitro group. The positions ortho to the methoxy groups are 2 and 5 (for the 4-OCH₃) and 2 and 4 (for the 3-OCH₃). The positions para to the methoxy groups are 1 (already substituted) and 6. The position meta to the carboxylic acid group is 5.
Therefore, the position most activated by the methoxy groups and also the meta position to the carboxylic acid group is position 5. This convergence of directing effects makes the synthesis of the 5-nitro isomer plausible, although the formation of other isomers, such as the 6-nitro and 2-nitro derivatives, is also possible and has been reported in the literature under different reaction conditions.[5][6] Careful control of reaction parameters is crucial to maximize the yield of the desired this compound.
Caption: Synthetic pathway for this compound.
Proposed Experimental Protocol
This protocol is based on established methods for the nitration of substituted benzoic acids and considers the specific directing effects in veratric acid.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dimethoxybenzoic acid. Maintain vigorous stirring and ensure the temperature does not rise above 10 °C. The reaction is exothermic and requires careful temperature control to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as singlets in the downfield region. The two methoxy groups will each show a singlet at around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically further downfield. |
| ¹³C NMR | The spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The two methoxy carbons will appear around 56 ppm. |
| Infrared (IR) Spectroscopy | Characteristic peaks will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretches from the methoxy groups, and N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). Fragmentation patterns may include the loss of the nitro group, methoxy groups, and the carboxylic acid group. |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.[7]
Applications in Drug Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, with both electron-rich and electron-poor regions, makes it a versatile starting material for the construction of complex molecular architectures.[1]
The most prominent example is its use in the multi-step synthesis of Entacapone , a medication used to treat the symptoms of Parkinson's disease. The structural features of this compound are essential for building the core of the Entacapone molecule.
Furthermore, the unique substitution pattern of this compound makes it an attractive starting point for the development of other novel therapeutic agents. Researchers can utilize the functional groups as handles for further chemical modifications to explore structure-activity relationships and design new drug candidates.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, particularly the regiochemical control of the nitration reaction, is crucial for its efficient production. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and safety considerations, serving as a valuable resource for professionals in the field of chemical research and drug development.
References
-
Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. PMC - NIH. [Link]
-
New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Novel preparation method and application of 6-nitroveratric acid.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]
-
3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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- 7. echemi.com [echemi.com]
Physicochemical properties of 3,4-Dimethoxy-5-nitrobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a crucial intermediate in organic and medicinal chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with two electron-donating methoxy groups and one potent electron-withdrawing nitro group, creates a unique electronic and steric profile. This distinct combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The compound's properties are of significant interest to researchers exploring enzyme inhibition, as it has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT).[1]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by detailed experimental protocols for their determination. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthesis and biological screening.
Molecular Structure and Identification
The structural arrangement of functional groups on the benzene ring dictates the molecule's reactivity and physical behavior. The IUPAC name for this compound is this compound.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Solution Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable solvent (e.g., a 50:50 ethanol:water mixture to ensure solubility).
-
Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Apparatus Setup: Calibrate a pH meter using standard buffers. Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.
-
Titration: Fill a burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of sharpest inflection on the curve (or the peak of the first derivative plot, dpH/dV).
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Protocol 3: Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Applications in Research and Development
This compound is more than a simple chemical; it is a strategic starting material in synthetic pipelines.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various pharmaceutical compounds. [1]Its bifunctional nature, with both electron-rich (methoxy groups) and electron-poor (nitro and carboxyl groups) regions, allows for selective chemical transformations. [1]* Enzyme Inhibition Studies: The structural similarity of substituted catechols to neurotransmitters makes them interesting candidates for enzyme inhibition. This compound has been specifically noted for its potential to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. [1]This makes it a valuable scaffold for designing novel therapeutic agents, for instance, in the context of neurodegenerative diseases like Parkinson's. [2]
References
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]
-
Awad, L. H., et al. (2018). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. NIH National Library of Medicine. [Link]
-
SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 3,4-dimethoxy-5-nitrobenzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and professionals in the drug development industry, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and role as a building block for therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound, with a molecular weight of 227.17 g/mol , is a substituted benzoic acid derivative featuring two methoxy groups and a nitro group on the aromatic ring.[1][2][3] This unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group imparts distinct chemical reactivity, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its primary significance lies in its role as a key intermediate in the preparation of Catechol-O-methyltransferase (COMT) inhibitors, a class of drugs used in the management of Parkinson's disease.[4][5] This guide will delve into the critical technical aspects of this compound, providing a foundation for its effective utilization in research and manufacturing.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, purification, and application in synthetic protocols.
Molecular Structure
The structural formula of this compound is C₉H₉NO₆.[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups at positions 3 and 4, and a nitro group at position 5.
Sources
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- 4. biosynth.com [biosynth.com]
- 5. scispace.com [scispace.com]
Technical Whitepaper: Structural Elucidation of 3,4-Dimethoxy-5-nitrobenzoic Acid
Topic: 3,4-Dimethoxy-5-nitrobenzoic Acid Structure Elucidation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists
Executive Summary
In the development of isoquinoline alkaloids and enzyme inhibitors, This compound serves as a critical scaffold. However, its synthesis is prone to regioisomeric ambiguity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) predominantly yields the thermodynamically favored 6-nitro isomer (2-nitro-4,5-dimethoxybenzoic acid), not the desired 5-nitro target.
This guide provides a rigorous, self-validating analytical framework to distinguish the target compound from its regioisomers. It synthesizes mechanistic causality with advanced spectroscopic protocols (NMR, NOESY, XRD) to ensure absolute structural confidence.
Synthetic Context & Impurity Profiling
To elucidate the structure, one must first understand the origin of potential isomers. The "blind spot" in many protocols is the assumption that nitration occurs at the vacant 5-position.
The Regioselectivity Trap
-
Substrate: Veratric acid (3,4-dimethoxybenzoic acid).[1]
-
Directing Effects: The carboxyl group (-COOH) is a meta-director (deactivating). The methoxy groups (-OMe) are ortho/para-directors (activating).
-
Outcome:
-
Path A (Common): Nitration at position 6 (ortho to -COOH, para to 3-OMe). This position is electronically activated and sterically accessible. Result: 2-nitro-4,5-dimethoxybenzoic acid (often mislabeled as 6-nitroveratric acid).
-
Path B (Target): Nitration at position 5 (meta to -COOH, ortho to 4-OMe). This position is sterically crowded by the adjacent methoxy groups. Result: This compound .
-
Implication: If your sample comes from direct nitration, it is likely the wrong isomer. The target is typically synthesized via methylation of 5-nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid) to bypass steric control [1].
Primary Spectroscopic Characterization
Before advanced elucidation, confirm the chemical composition. Note that Mass Spectrometry (MS) cannot distinguish the regioisomers as they share the exact molecular weight (
Quantitative Data Summary
| Property | Target: this compound | Isomer: 2-Nitro-4,5-dimethoxybenzoic acid |
| Formula | ||
| Monoisotopic Mass | 227.043 (as methyl ester) | 227.043 (as methyl ester) |
| Aromatic Protons | 2 (Position 2, 6) | 2 (Position 3,[2][3] 6) |
| Proton Relationship | Meta ( | Para ( |
| Methoxy Environment | 4-OMe has no ortho protons | Both OMe groups have ortho protons |
Advanced NMR Logic (The "Skeleton")
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The causality relies on spin-spin coupling and Nuclear Overhauser Effect (NOE) .
H NMR Analysis
-
Target (5-nitro): The protons are located at positions 2 and 6. They are meta to each other.
-
Signal: Two doublets (d).
-
Coupling Constant (
): Hz (Typical meta-coupling).
-
-
Isomer (2-nitro): The protons are at positions 3 and 6. They are para to each other.
-
Signal: Two singlets (s). Para-coupling is often too small to resolve on standard 300/400 MHz instruments.
-
NOESY/ROESY Correlation (The "Fingerprint")
This is the definitive self-validating step. You must map the spatial proximity of the methoxy groups to the aromatic protons.
-
Logic for Target (5-nitro):
-
The 3-OMe is spatially close to H-2 . (Strong NOE).
-
The 4-OMe is flanked by 3-OMe and 5-NO2.[4] It has NO aromatic proton neighbors. (No NOE to aromatic H).
-
-
Logic for Isomer (2-nitro):
-
The 5-OMe is spatially close to H-6 . (Strong NOE).
-
The 4-OMe is spatially close to H-3 . (Strong NOE).
-
Visualization: Elucidation Logic Flow
Caption: Logical decision tree for distinguishing regioisomers using NMR coupling constants and NOESY spatial correlations.
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
Dissolve 10 mg of the sample in 0.6 mL of DMSO-
Step 2: 1H NMR Acquisition
-
Instrument: 400 MHz or higher.
-
Parameters: Spectral width -2 to 14 ppm; Relaxation delay (
) seconds (to allow full relaxation of aromatic protons for integration accuracy). -
Checkpoint: Locate the carboxylic acid proton (
) around 13.0–14.0 ppm (broad). If missing, the sample may be a salt or ester.
Step 3: NOESY Acquisition
-
Mixing Time: 300–500 ms.
-
Analysis:
-
Identify Methoxy peaks (
3.7–4.0 ppm). -
Identify Aromatic peaks (
7.0–8.5 ppm).[2] -
Check cross-peaks.
-
Validation: If the 4-OMe peak (usually slightly upfield due to shielding) shows no cross-peak to the aromatic region, the structure is This compound .
-
Step 4: X-Ray Crystallography (Gold Standard)
If the sample crystallizes (slow evaporation from Ethanol/Water), Single Crystal XRD provides absolute configuration.
-
Target Crystal Habit: Triclinic or Monoclinic (space groups vary by solvation).
-
Key Feature: The nitro group at position 5 twists out of the plane relative to the benzene ring due to steric hindrance from the 4-OMe group [2].
References
-
PubChem. (2025).[5][4][6][7] 3,4-Dihydroxy-5-nitrobenzoic acid (Precursor Analysis).[5] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: Nitrobenzoic Acid Derivatives NMR Data. RSC Advances. Available at: [Link]
-
FooDB. (2025). 3,4-Dimethoxybenzoic acid (Veratric Acid) Structure.[1][8] Available at: [Link]
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- 4. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxy-5-nitrobenzoic acid | C7H5NO6 | CID 14450982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Nitro Group
From the early days of synthetic organic chemistry to the forefront of modern drug discovery, substituted nitrobenzoic acids have played a pivotal, multifaceted role. Their story is one of fundamental chemical principles harnessed for a vast array of applications, from identifying unknown substances to forming the backbone of life-saving pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this important class of compounds, offering field-proven insights for today's researchers.
A Historical Perspective: From Dyes to Derivatization
The journey of substituted nitrobenzoic acids is intrinsically linked to the birth of modern organic chemistry. The first aromatic nitration, the synthesis of nitrobenzene from benzene and nitric acid, was achieved by Eilhard Mitscherlich in 1834 [1][2][3]. This seminal discovery opened the door to the synthesis of a vast array of nitroaromatic compounds.
The nitration of benzoic acid itself soon followed, leading to the discovery of its isomers. While a definitive timeline for the first synthesis of each isomer is difficult to pinpoint from early literature, the primary methods of their preparation were established in the 19th and early 20th centuries.
-
3-Nitrobenzoic Acid : The meta-isomer is the major product of the direct nitration of benzoic acid[4][5]. This is due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.
-
2-Nitrobenzoic and 4-Nitrobenzoic Acids : These ortho and para isomers are formed as minor byproducts in the direct nitration of benzoic acid[4]. However, their synthesis is more efficiently achieved through the oxidation of the corresponding nitrotoluenes (2-nitrotoluene and 4-nitrotoluene)[5][6][7]. This approach avoids the difficult separation of isomers produced during direct nitration.
-
3,5-Dinitrobenzoic Acid : This dinitro-substituted acid is synthesized by the nitration of benzoic acid under more vigorous conditions, typically using a mixture of fuming nitric acid and concentrated sulfuric acid[8].
Initially, the interest in nitroaromatic compounds was largely driven by the burgeoning dye industry. However, the unique properties of substituted nitrobenzoic acids soon led to their adoption in other areas of chemical science. One of the most enduring applications, established in the early 20th century, is the use of 3,5-dinitrobenzoic acid for the characterization of alcohols [9][10]. The reaction of 3,5-dinitrobenzoic acid with an alcohol produces a solid ester derivative with a sharp, characteristic melting point, allowing for the identification of the parent alcohol.
Synthetic Methodologies: A Chemist's Toolkit
The synthesis of substituted nitrobenzoic acids primarily relies on two fundamental transformations: electrophilic aromatic nitration and the oxidation of a side-chain. The choice of strategy depends on the desired substitution pattern and the available starting materials.
Electrophilic Aromatic Nitration: Placing the Nitro Group
The introduction of a nitro group onto a benzoic acid scaffold is a classic example of electrophilic aromatic substitution. The reaction typically employs a "mixed acid" of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Figure 1: Mechanism of the nitration of benzoic acid.
Causality Behind Experimental Choices:
-
Sulfuric Acid as a Catalyst: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion.
-
Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Careful temperature control is crucial to prevent over-nitration (the formation of dinitro or trinitro compounds) and to minimize side reactions[11]. For the synthesis of 3-nitrobenzoic acid, the reaction is typically carried out at low temperatures[4].
Experimental Protocol: Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid
Materials:
-
Benzoic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
Procedure:
-
In a flask, slowly add concentrated sulfuric acid to benzoic acid with cooling in an ice bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, again with cooling.
-
Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature (0-10 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or a suitable solvent to obtain pure 3-nitrobenzoic acid.
Oxidation of Nitrotoluenes: A Regioselective Approach
For the synthesis of 2- and 4-nitrobenzoic acids, the oxidation of the corresponding nitrotoluene isomers is the preferred industrial method[5][6][7]. This approach offers high regioselectivity, as the starting materials are readily available as separated isomers.
A variety of oxidizing agents can be employed, each with its own advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Dichromate/H₂SO₄ | Aqueous solution, heating | High yield, relatively short reaction time | Use of heavy metals, waste disposal issues |
| Potassium Permanganate | Aqueous solution, heating | Strong oxidizing agent | Can be difficult to control, potential for over-oxidation |
| Nitric Acid | High temperature and pressure | Can be effective | Harsh conditions, potential for side reactions |
| Air (Catalytic) | With catalysts like Co/Mn salts | "Green" and economical | Requires specialized equipment for high pressure |
Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene
Materials:
-
4-Nitrotoluene
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate dihydrate, and water.
-
Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is exothermic and will initiate the oxidation.
-
Once the initial exotherm has subsided, heat the mixture to reflux for a specified period to ensure complete reaction.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude 4-nitrobenzoic acid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove chromium salts.
-
Purify the crude product by dissolving it in a dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the 4-nitrobenzoic acid by adding a strong acid (e.g., HCl or H₂SO₄).
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Physicochemical Properties and Characterization
The position of the nitro group on the benzoic acid ring significantly influences its physicochemical properties, most notably its acidity.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Nitrobenzoic Acid | 2.17 |
| 3-Nitrobenzoic Acid | 3.44 |
| 4-Nitrobenzoic Acid | 3.41 |
| 3,5-Dinitrobenzoic Acid | 2.82 |
The electron-withdrawing nature of the nitro group stabilizes the conjugate base (the carboxylate anion), thereby increasing the acidity of the carboxylic acid. This effect is most pronounced when the nitro group is in the ortho position, due to a combination of inductive and resonance effects.
Applications in Modern Science and Industry
Substituted nitrobenzoic acids are versatile building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.
Drug Development: Scaffolds for Bioactive Molecules
The nitro group is a common feature in many drug molecules, where it can serve as a key pharmacophore or as a precursor to other functional groups, such as amines[12][13][14][15].
-
Niclosamide : This anthelmintic drug is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline[16][17][18]. The nitro group is a crucial part of the final molecule.
-
Nifedipine : A calcium channel blocker used to treat hypertension, nifedipine is synthesized using 2-nitrobenzaldehyde, which is derived from 2-nitrotoluene, a precursor to 2-nitrobenzoic acid[11][19][20][21][22].
-
Chlorantraniliprole : This widely used insecticide is synthesized from a substituted 2-aminobenzoic acid, which is in turn prepared from a corresponding 2-nitrobenzoic acid derivative.
Figure 2: Simplified synthetic pathways for Niclosamide and Nifedipine.
Analytical Chemistry: The Art of Derivatization
As mentioned earlier, 3,5-dinitrobenzoic acid is a classic reagent for the identification of alcohols[9][10]. The resulting 3,5-dinitrobenzoate esters are typically solids with sharp melting points, which can be used to identify the original alcohol.
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |
| Methanol | 107-109 |
| Ethanol | 91-92[23] |
| 1-Propanol | 73-74 |
| 2-Propanol | 122-123 |
| 1-Butanol | 64 |
| 2-Butanol | 75-76 |
| tert-Butanol | 141-142 |
| Cyclohexanol | 112-113 |
| Benzyl Alcohol | 113 |
Experimental Protocol: Derivatization of an Unknown Alcohol with 3,5-Dinitrobenzoyl Chloride
Materials:
-
Unknown alcohol
-
3,5-Dinitrobenzoyl chloride
-
Pyridine
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
In a small, dry flask, combine the unknown alcohol and 3,5-dinitrobenzoyl chloride.
-
Add a small amount of pyridine to catalyze the reaction and heat the mixture gently for a few minutes.
-
Cool the reaction mixture and add water to precipitate the crude ester.
-
Collect the solid by vacuum filtration and wash with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.
-
Recrystallize the crude ester from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine their melting point. Compare the melting point to literature values to identify the unknown alcohol.
Industrial Scale-Up and Safety Considerations
The industrial production of substituted nitrobenzoic acids, particularly through nitration, presents significant safety challenges that must be carefully managed[4][6][24][25].
-
Exothermic Reactions : Nitration reactions are highly exothermic, and the potential for a thermal runaway is a major concern. Industrial-scale reactors must have robust cooling systems and emergency quenching capabilities.
-
Corrosive Reagents : The use of concentrated and fuming acids requires specialized, corrosion-resistant equipment.
-
Hazardous Byproducts : The nitration process can generate toxic nitrogen oxide gases, which must be scrubbed from the reactor off-gas.
-
Product Stability : Nitroaromatic compounds can be thermally unstable and, in some cases, explosive. Proper handling and storage procedures are essential.
Modern industrial processes often employ continuous flow reactors for nitration reactions[24][26][27]. These systems offer several advantages over traditional batch reactors, including:
-
Enhanced Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for more efficient heat removal, reducing the risk of thermal runaway.
-
Improved Safety : The small reaction volumes in flow reactors minimize the amount of hazardous material present at any given time.
-
Precise Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
Conclusion and Future Outlook
Substituted nitrobenzoic acids, born from the early explorations of aromatic chemistry, have evolved into indispensable tools for modern science and industry. Their synthesis, while rooted in classic organic reactions, continues to be refined with a focus on safety, efficiency, and sustainability. As the demand for complex pharmaceuticals and advanced materials grows, the versatility of these nitroaromatic building blocks ensures their continued importance in the years to come. The ongoing development of novel catalytic systems and continuous flow technologies promises to further enhance our ability to harness the power of the nitro group, paving the way for new discoveries and innovations.
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Theoretical Insights into 3,4-Dimethoxy-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, tunable physicochemical properties, and diverse biological activity is a perpetual endeavor. 3,4-Dimethoxy-5-nitrobenzoic acid emerges as a compound of significant interest, embodying a unique convergence of functional groups that render it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1] This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their scientific pursuits. Through a combination of established synthetic principles, computational analysis, and predictive modeling, we will dissect the molecular architecture and electronic properties of this compound, laying a foundation for its rational application in drug design and discovery.
Molecular Architecture and Physicochemical Landscape
This compound (C₉H₉NO₆) is a substituted benzoic acid characterized by the presence of two methoxy groups and a nitro group on the benzene ring. This unique arrangement of electron-donating methoxy groups and the strongly electron-withdrawing nitro group profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | PubChem |
| Molecular Weight | 227.17 g/mol | PubChem |
| CAS Number | 91004-48-7 | Biosynth[1] |
The interplay of these functional groups creates a bifunctional molecule with both electron-rich and electron-poor regions, a characteristic that is highly desirable in a synthetic intermediate.[1] The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the construction of diverse chemical libraries for drug screening.
Synthesis Strategies: A Pathway to the Core Scaffold
While a definitive, step-by-step published synthesis protocol for this compound can be elusive, its preparation can be logically deduced from established organic chemistry principles and synthetic routes reported for analogous compounds. The most plausible approach involves a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid.
Step 1: Nitration of 3,4-Dimethoxybenzoic Acid
The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The methoxy groups at positions 3 and 4 are ortho-, para-directing and activating. However, the steric hindrance between the two methoxy groups and the incoming nitro group will influence the regioselectivity of the reaction. The position C-5 is sterically accessible and activated by both methoxy groups, making it the most likely site for nitration.
Experimental Protocol: Proposed Nitration
-
Dissolution: Dissolve 3,4-dimethoxybenzoic acid in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a controlled temperature, typically in an ice bath (0-5 °C), to manage the exothermic nature of the reaction.
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid, dropwise to the stirred solution.[2] The slow addition is crucial to prevent over-nitration and control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and purify by recrystallization from a suitable solvent system, such as ethanol/water.
Alternative Route: Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde
An alternative and potentially cleaner route involves the oxidation of the corresponding aldehyde, 3,4-dimethoxy-5-nitrobenzaldehyde. Aldehyde oxidation is a high-yielding and generally straightforward transformation.
Experimental Protocol: Proposed Oxidation
-
Reactant Preparation: Prepare a solution of 3,4-dimethoxy-5-nitrobenzaldehyde in a suitable solvent, such as a mixture of an organic solvent and water.
-
Oxidant Addition: Add a suitable oxidizing agent. A variety of reagents can be employed, including potassium permanganate (KMnO₄) under basic conditions, or a milder oxidant like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.
-
Reaction Conditions: The reaction conditions (temperature, reaction time) will depend on the chosen oxidant. For instance, with KMnO₄, the reaction is often performed at elevated temperatures, followed by acidification to precipitate the carboxylic acid.
-
Work-up and Purification: After the reaction is complete, the work-up typically involves quenching any excess oxidant, followed by acidification to precipitate the this compound. The crude product is then collected and purified by recrystallization.
Diagram: Synthetic Pathways
Caption: Proposed synthetic routes to this compound.
Theoretical Spectroscopic and Electronic Properties
In the absence of readily available experimental spectra, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the spectroscopic and electronic properties of this compound. These theoretical predictions can guide experimental characterization and offer insights into the molecule's behavior.
Computational Methodology
Protocol: DFT Calculations
-
Molecular Geometry Optimization: The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
NMR Chemical Shift Calculation: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are typically referenced to a standard compound like tetramethylsilane (TMS).
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction potential.
Predicted Spectroscopic Signatures
While experimental data is the gold standard, theoretical spectra provide valuable reference points.
-
FT-IR Spectroscopy: The calculated IR spectrum of this compound is expected to show characteristic vibrational modes. These include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1750 cm⁻¹), asymmetric and symmetric stretching vibrations for the NO₂ group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the carboxyl group will appear at a characteristic downfield shift (around 165-185 ppm). The aromatic carbons will have their chemical shifts modulated by the attached functional groups.
-
| Predicted Spectroscopic Data | Characteristic Features |
| FT-IR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1750-1700 (C=O stretch), ~1550-1500 & ~1370-1330 (NO₂ stretches), ~1300-1000 (C-O stretches) |
| ¹H NMR (ppm) | Signals for aromatic protons, methoxy protons (singlets), and a downfield carboxylic acid proton (singlet, broad) |
| ¹³C NMR (ppm) | Downfield signal for the carboxyl carbon (~185-165), signals for aromatic and methoxy carbons |
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating methoxy groups will raise the HOMO energy, while the electron-withdrawing nitro and carboxyl groups will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and suggesting a molecule with versatile reactivity.
Diagram: Molecular Orbital Energy Levels
Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Potential Applications in Drug Discovery
The structural features of this compound make it a promising scaffold and intermediate for the development of new therapeutic agents.
-
Intermediate for Bioactive Molecules: Its utility as a building block is significant. For example, related compounds are used in the synthesis of drugs like prazosin.[3] The carboxylic acid functionality allows for the facile introduction of various pharmacophores through amide or ester linkages, enabling the generation of large and diverse compound libraries for high-throughput screening.
-
Potential as a Catechol-O-methyltransferase (COMT) Inhibitor: The presence of the methoxy and nitro groups on the benzoic acid core suggests a potential for this molecule to act as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolism of catecholamines, and its inhibition is a therapeutic strategy for conditions like Parkinson's disease.
-
Antimicrobial Potential: Nitroaromatic compounds have a history of use as antimicrobial agents. The nitro group can be reduced by microbial enzymes to form reactive radical species that are toxic to the cells. Derivatives of trimethoxybenzoic acid have also shown potential as efflux pump inhibitors in bacteria, suggesting a possible role in combating antibiotic resistance.[4]
Molecular Docking: A Glimpse into Target Interaction
To explore the potential of this compound as a COMT inhibitor, a molecular docking study can be performed.
Protocol: Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., human COMT) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the protein. The docking algorithm explores various conformations and orientations of the ligand to find the most favorable binding mode.
-
Analysis of Interactions: Analyze the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.
Diagram: Molecular Docking Workflow
Caption: A typical workflow for a molecular docking study.
Future Directions and Conclusion
This compound represents a molecule of considerable untapped potential. While this guide has laid out a theoretical framework for its study and application, further experimental validation is paramount. The synthesis of this compound and the thorough characterization of its properties through experimental spectroscopy are crucial next steps. Furthermore, the exploration of its biological activities, guided by the computational predictions outlined herein, could pave the way for the development of novel therapeutic agents. The convergence of synthetic chemistry, spectroscopy, and computational modeling provides a powerful paradigm for unlocking the full potential of such versatile molecular scaffolds in the ongoing quest for new and improved medicines.
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The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR.
-
4-Nitrobenzoic acid(62-23-7) IR Spectrum - ChemicalBook.
-
3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum - ChemicalBook.
-
Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information.
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
-
4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR spectrum - ChemicalBook.
Sources
Topic: 3,4-Dimethoxy-5-nitrobenzoic acid: A Technical Guide to Suppliers, Purity, and Analytical Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive resource for researchers and drug development professionals on the procurement and validation of 3,4-dimethoxy-5-nitrobenzoic acid. As a key building block in the synthesis of a range of pharmaceutically active compounds, the integrity of this starting material is paramount to ensuring reproducible and reliable downstream results. This document provides an expert-driven overview of the supplier landscape, in-depth analysis of purity determination, and practical workflows for quality assurance.
Part 1: The Strategic Importance of this compound in Synthesis
This compound is a bifunctional aromatic compound featuring both electron-rich methoxy groups and an electron-poor nitro group, making it a versatile intermediate in organic synthesis.[1] Its most notable application is as a crucial precursor in the synthesis of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.[2] The compound's structure also lends itself to the development of novel therapeutics, including inhibitors of the fat mass and obesity-associated (FTO) protein, a target for anti-obesity and anti-diabetic drugs.[2] Given its role in the synthesis of high-value, biologically active molecules, the quality of this reagent is a critical control point.
Part 2: Navigating the Supplier Landscape
A variety of chemical suppliers offer this compound, ranging from large-scale distributors to specialized boutique firms. The choice of supplier should be dictated by the specific requirements of the research or development phase, including required purity, scale, and documentation.
Table 1: Prominent Suppliers of this compound
| Supplier | Stated Purity | Analytical Data Availability | Target Audience |
| Biosynth | Not explicitly stated on the landing page, requires inquiry. | Pharmaceutical testing reference standards. | Research & Pharma |
| ChemScene | ≥98% | Inquiry for specific data. | Research & Drug Discovery |
| BLD Pharm | Purity levels available upon inquiry. | NMR, HPLC, LC-MS, UPLC data available.[3] | Research & Development |
| Sigma-Aldrich (Merck) | Varies by product line; often provides detailed CoA. | Typically provides CoA with purity data. | Academia & Industry |
Note: This table is illustrative. Researchers must always obtain lot-specific Certificates of Analysis for detailed purity information.
Part 3: The Cornerstone of Quality: Purity and Analytical Characterization
The stated purity on a supplier's website or bottle is a preliminary guide. True scientific diligence requires a deeper understanding of how that purity is determined and what potential impurities might be present. A multi-technique approach is the gold standard for validating the quality of this compound.
Comprehensive Analytical Workflow
A self-validating protocol for quality control (QC) integrates chromatographic separation with spectroscopic characterization to build a complete profile of the material. This ensures not only the percentage purity but also confirms the structural identity and detects any minor components.
Figure 1: A comprehensive workflow for the analytical validation of this compound.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of the target compound against potential organic impurities.
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample. Purity is calculated as (Area of the main peak / Total area of all peaks) x 100%.
Trustworthiness: This protocol is self-validating. The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected. The inclusion of an acid in the mobile phase ensures sharp, symmetrical peaks for the acidic analyte, leading to accurate integration.
Spectroscopic Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides unambiguous confirmation of the chemical structure. The spectrum should show distinct signals for the aromatic proton, the two methoxy groups, and the acidic proton of the carboxylic acid, with integrations corresponding to the number of protons. Any unexpected signals would indicate the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₉H₉NO₆, MW: 227.17 g/mol ).[4] This technique is highly sensitive and can help identify the masses of unknown impurities.
Part 4: Researcher's Decision-Making and Quality Control
The responsibility for quality assurance does not end with the supplier. The end-user must establish a clear decision-making process for accepting and using incoming materials.
Figure 2: A logical workflow for the procurement and internal validation of critical chemical reagents.
This workflow ensures that any discrepancies between the supplier's claims and the actual material are identified before the compound is used in critical, resource-intensive experiments. For GLP/GMP applications, this level of internal validation is mandatory.
Conclusion
This compound is a valuable intermediate whose quality directly impacts the success of pharmaceutical research and development. A thorough understanding of the supplier landscape, coupled with a robust, multi-technique analytical validation strategy, is essential for any scientist using this compound. By implementing the workflows and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
-
PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. Retrieved from [Link]
Sources
Technical Guide: Stability and Storage of 3,4-Dimethoxy-5-nitrobenzoic Acid
This technical guide details the stability profile and storage protocols for 3,4-Dimethoxy-5-nitrobenzoic acid , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutical agents.[1]
Executive Summary
This compound (CAS: 91004-48-7) acts as a highly functionalized aromatic building block.[1] Its stability is governed by the electron-withdrawing nitro group at the 5-position and the electron-donating methoxy groups at the 3- and 4-positions.[1] While chemically robust under ambient synthesis conditions, long-term storage requires strict control over temperature and light exposure to prevent photo-induced degradation and slow thermal decomposition.
Core Storage Directive:
-
Temperature: Refrigerate (2–8 °C).
-
Atmosphere: Inert gas backfill (Argon/Nitrogen) recommended for long-term banking.[1]
-
Light: Strictly protect from light (Amber vials/Foil wrapping).[1]
Physicochemical Profile
Understanding the physical constants is the first step in establishing a valid storage protocol.[1]
| Property | Value | Relevance to Stability |
| CAS Number | 91004-48-7 | Unique identifier for inventory tracking.[1] |
| Molecular Formula | C₉H₉NO₆ | MW: 227.17 g/mol .[1] |
| Appearance | Light yellow to brown crystalline powder | Darkening indicates oxidation or photo-degradation.[1] |
| Melting Point | 194–195 °C | High thermal stability in solid state; degradation risk increases near melt.[1] |
| pKa (Predicted) | ~3.73 | Acidic; susceptible to salt formation if stored in basic environments.[1] |
| Solubility | DMSO, Ethanol; Low in Water | Store in dry solid form; avoid storing as a solution.[1] |
Stability Mechanisms & Degradation Pathways[1]
Photochemical Instability (Critical)
Nitro-aromatic compounds are inherently chromophoric.[1] Absorption of UV-Vis photons can excite the nitro group (
-
Mechanism: Photo-excitation can lead to the reduction of the nitro group to a nitroso intermediate or facilitate the homolytic cleavage of the C-N bond over extended periods.
-
Observation: Samples exposed to ambient lab light for weeks often turn from pale yellow to dark brown.[1]
Thermal & Oxidative Stability
While the melting point is high (~195 °C), the combination of electron-rich methoxy groups and an electron-poor nitro group creates a "push-pull" electronic system.[1]
-
Thermal Decarboxylation: At temperatures exceeding 50 °C for prolonged periods, or near the melting point, the carboxylic acid moiety may undergo decarboxylation, releasing
. -
Demethylation: Although rare under storage conditions, high humidity combined with trace acidic impurities can catalyze the hydrolysis of methoxy ether linkages to phenols (e.g., 3-hydroxy-4-methoxy-5-nitrobenzoic acid).[1]
Diagram: Degradation Logic
The following diagram illustrates the potential stress pathways affecting the molecule.
Storage & Handling Protocols
To maintain purity >98% over 12+ months, the following "Self-Validating" storage system is recommended.
The "Cold-Dark-Dry" Protocol[1]
| Parameter | Specification | Rationale |
| Primary Container | Amber Glass Vial with Teflon-lined cap | Blocks UV light; Teflon prevents leaching of plasticizers by the organic acid.[1] |
| Secondary Containment | Sealed Desiccator or Mylar Bag | Prevents moisture absorption (hygroscopicity check).[1] |
| Temperature | 2 °C to 8 °C (Refrigerated) | Slows kinetic degradation rates significantly compared to RT.[1] |
| Headspace | Argon or Nitrogen (Preferred) | Displaces oxygen, preventing oxidative darkening over years.[1] |
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]
-
Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if frequent use is expected.[1]
-
Re-seal: Purge headspace with nitrogen before re-closing the master container.[1]
Diagram: Storage Workflow
Quality Control & Re-Test
Re-Test Interval: 12 months (if stored at 2–8 °C).
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]
-
Rationale: Acidic modifier suppresses ionization of the carboxylic acid, sharpening the peak shape.
-
-
Detection: UV at 254 nm (aromatic ring) and 300-330 nm (nitro/methoxy conjugation).[1]
-
Pass Criteria: Purity ≥ 98.0%; No single impurity > 0.5%.
Safety Considerations
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Energetics: As a nitro compound, it possesses higher potential energy than standard benzoic acids. Avoid grinding with strong reducing agents or heating in closed systems without pressure relief.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.[1]
References
-
ChemicalBook . (2025).[1][2][3] 3,4-DIMETHOXY-5-NITRO-BENZOIC ACID Properties and Supplier Data. Retrieved from [1]
-
Biosynth . (n.d.).[1] this compound - Technical Data Sheet. Retrieved from [1]
-
National Institutes of Health (NIH) . (2025).[1] PubChem Compound Summary for CID 15527939 (Related Isomer Data). Retrieved from [1]
-
Sigma-Aldrich . (2025).[1][4][2] Safety Data Sheet for Benzoic Acid Derivatives (General Storage Guidelines). Retrieved from [1][5]
Sources
Precision Synthesis of 3,4-Dimethoxy-5-Nitrobenzoic Acid: Overcoming Regiochemical Challenges
Executive Summary
3,4-Dimethoxy-5-nitrobenzoic acid is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone, Entacapone) and various alkaloid derivatives.[1] Its synthesis presents a classic problem in aromatic substitution regiochemistry: distinguishing between the 5-nitro and 6-nitro positions.[1]
Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) predominantly yields the unwanted 6-nitro isomer due to steric and electronic directing effects.[1] Consequently, high-fidelity synthesis requires a "scaffold-hopping" strategy starting from Vanillin , utilizing the hydroxyl group as a temporary directing group to secure the 5-position before methylation.[1]
This guide details the Vanillin Route , a validated, three-step protocol ensuring >95% regiochemical purity.[1]
Part 1: Strategic Analysis of Synthetic Pathways
The core challenge lies in the directing effects of the substituents on the benzene ring.[1]
The "Trap": Direct Nitration of Veratric Acid
Attempting to nitrate 3,4-dimethoxybenzoic acid (Veratric Acid) directly is a common error.[1]
-
Mechanism: The carboxyl group is meta-directing.[1] The two methoxy groups are ortho, para-directing.[1]
-
Outcome: The 6-position (ortho to the C4-methoxy and para to the C3-methoxy) is electronically activated and less sterically hindered than the 5-position.[1]
-
Result: Formation of 6-nitroveratric acid (2-nitro-4,5-dimethoxybenzoic acid) as the major product.[1]
The "Gold Standard": The Vanillin Route
To access the 5-nitro isomer, we must use a precursor where the 5-position is strongly activated.[1]
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
-
Mechanism: The free phenolic hydroxyl group at C4 is a powerful ortho, para-activator.[1] Since the para position is blocked by the aldehyde, nitration occurs exclusively at the ortho position (C5).[1]
-
Sequence: Nitration
Methylation Oxidation.[1]
Visualization: Regioselectivity Decision Tree
Figure 1: Synthetic logic flow demonstrating why the Vanillin route is required to avoid the 6-nitro isomer trap.
Part 2: Detailed Experimental Protocol
Step 1: Regioselective Nitration of Vanillin
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin).[1][2]
-
Reagents: Vanillin (1.0 eq), Nitric Acid (65%, 1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Safety: Nitration is exothermic.[1] Temperature control is critical to prevent polynitration or thermal runaway.[1]
Protocol:
-
Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL) in a round-bottom flask equipped with a thermometer and dropping funnel.
-
Cool the solution to 0–5°C using an ice bath.
-
Add Nitric Acid (density 1.4 g/mL) dropwise, maintaining internal temperature below 10°C.
-
Allow the mixture to stir at room temperature for 2 hours. A yellow precipitate will form.[1][3][4]
-
Quench: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring.
-
Isolation: Filter the yellow solid, wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from ethanol if necessary.
Step 2: O-Methylation (Etherification)
Objective: Convert 5-Nitrovanillin to 3,4-dimethoxy-5-nitrobenzaldehyde (5-Nitroveratraldehyde).[1][2]
-
Reagents: 5-Nitrovanillin (1.0 eq), Dimethyl Sulfate (DMS, 1.2 eq) OR Methyl Iodide (MeI), Potassium Carbonate (K2CO3, 2.0 eq), Acetone or DMF.[1]
-
Note: DMS is preferred for scale-up; MeI is safer for small-scale lab work.[1]
Protocol (Lab Scale with MeI):
-
Suspend 5-Nitrovanillin (10 g, 50.7 mmol) and anhydrous K2CO3 (14 g, 101 mmol) in dry DMF (50 mL) or Acetone (100 mL).
-
Add Methyl Iodide (4.0 mL, 60 mmol) dropwise.
-
Heat to 60°C (if DMF) or reflux (if Acetone) for 4 hours. Monitor via TLC (SiO2, Hexane:EtOAc 7:3).[1]
-
Workup: Pour the mixture into ice water (300 mL). The product usually precipitates as a pale yellow solid.[1]
Step 3: Oxidation to the Carboxylic Acid
Objective: Convert 5-Nitroveratraldehyde to this compound.
-
Reagents: Potassium Permanganate (KMnO4), Acetone/Water mixture.[1]
Protocol:
-
Dissolve 5-Nitroveratraldehyde (5.0 g, 23.7 mmol) in Acetone (50 mL).
-
Prepare a solution of KMnO4 (5.6 g, 1.5 eq) in Water (50 mL) and heat to 60°C.
-
Slowly add the KMnO4 solution to the aldehyde solution.[1] Reflux for 2 hours. Manganese dioxide (MnO2) brown precipitate will form.[1]
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot water.[1]
-
Acidification: Concentrate the filtrate to remove acetone. Acidify the remaining aqueous solution with HCl (1M) to pH 2.
-
Crystallization: The target acid will precipitate as a white/off-white solid upon cooling.[1]
-
Expected Yield: 85%[1]
-
Part 3: Analytical Validation & Data Summary
Key Process Parameters
| Parameter | Step 1 (Nitration) | Step 2 (Methylation) | Step 3 (Oxidation) |
| Reagent | HNO3 / AcOH | MeI / K2CO3 | KMnO4 |
| Temp | <10°C (Addition) | 60°C / Reflux | 70–80°C |
| Critical Quality Attribute | Regioselectivity (5-NO2) | Conversion of Phenol | Removal of MnO2 |
| Yield Target | 75% | 92% | 85% |
Analytical Markers (1H NMR in DMSO-d6)
To confirm the correct isomer (5-nitro vs 6-nitro), analyze the aromatic region:
-
Target (this compound): Two aromatic protons are meta to each other.[1] They will appear as two doublets with a small coupling constant (
Hz) or two singlets if resolution is low.[1] -
Impurity (6-nitro isomer): The protons are para to each other.[1] They typically appear as two distinct singlets with no meta-coupling.[1]
Part 4: Process Safety
-
Nitration Risks: The nitration of activated phenols can be violent.[1] Never add nitric acid rapidly to a warm solution.[1] Always use an ice bath and monitor temperature.[1]
-
Dimethyl Sulfate (DMS): If using DMS for Step 2, be aware it is a potent alkylating agent and highly toxic (Carc.[1] 1B). Use concentrated ammonia solution to quench spills/glassware.[1]
-
Permanganate: KMnO4 is a strong oxidant.[1] Avoid mixing with solid organics.[1]
References
-
Synthesis of 5-Nitrovanillin and Derivatives: Vertex AI Search. "Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin."[1][6][7][8] Rhodium.ws / MDMA.ch.[1] 7[2][8][9]
-
Regioselectivity in Nitration (Veratric Acid vs Vanillin): Google Patents.[1] "Novel preparation method and application of 6-nitroveratric acid." (Confirming direct nitration yields 6-isomer). 10
-
5-Nitrovanillin as Key Intermediate: Wikipedia / ChemicalBook.[1] "5-Nitrovanillin Properties and Preparation."[1][2] 2
-
Oxidation Protocols: ChemicalBook. "3,4-Dimethoxy-5-nitrobenzaldehyde Synthesis and Oxidation." 4
Sources
- 1. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]
- 4. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Dimethoxynitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Dimethoxynitrobenzoic acids are a class of substituted aromatic carboxylic acids that serve as highly versatile and strategically important building blocks in modern organic synthesis. Their molecular architecture, featuring a carboxylic acid, two electron-donating methoxy groups, and an electron-withdrawing nitro group, provides a rich platform for a multitude of chemical transformations. The specific arrangement of these functional groups—that is, the isomeric form—critically dictates the molecule's reactivity, physical properties, and ultimately, its utility in complex molecular design.
For researchers in drug discovery and fine chemical synthesis, a deep understanding of these isomers is not merely academic. The choice of isomer can profoundly impact reaction outcomes, biological activity, and the efficiency of a synthetic route. For instance, the differential electronic and steric environments of each isomer influence the regioselectivity of subsequent reactions, such as reduction of the nitro group, nucleophilic aromatic substitution, or modification of the carboxylic acid. This guide provides a comprehensive examination of the key isomers of dimethoxynitrobenzoic acid, focusing on their synthesis, comparative properties, and strategic applications, particularly as intermediates in the development of pharmaceuticals.[1][2] The differing biological effects of isomers are a cornerstone of medicinal chemistry, where a single positional change can mean the difference between a potent therapeutic agent and an inactive or even harmful compound.[3]
Comparative Overview of Key Isomers
Six primary isomers of dimethoxynitrobenzoic acid are of significant interest to the scientific community. Their fundamental properties are summarized below to provide a rapid comparative reference.
| Isomer Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 | C₉H₉NO₆ | 227.17 | 195-197[4] | |
| 3,4-Dimethoxy-5-nitrobenzoic acid | 91004-48-7 | C₉H₉NO₆ | 227.17 | 194-195[1] | |
| 2,4-Dimethoxy-5-nitrobenzoic acid | 7545-50-8 | C₉H₉NO₆ | 227.17 | 185-189 | |
| 2,5-Dimethoxy-4-nitrobenzoic acid | 21019-74-5 | C₉H₉NO₆ | 227.17 | 181-184 | |
| 3,5-Dimethoxy-2-nitrobenzoic acid | 56325-15-2 | C₉H₉NO₆ | 227.17 | 208-212 | |
| 3,5-Dimethoxy-4-nitrobenzoic acid | 1132-22-5 | C₉H₉NO₆ | 227.17 | 205-207 |
Detailed Isomer Profile: 4,5-Dimethoxy-2-nitrobenzoic Acid
This isomer is arguably the most widely utilized in pharmaceutical synthesis, primarily due to the accessibility of its precursor, 3,4-dimethoxybenzoic acid (veratric acid).
Synthesis: The Causality Behind Experimental Choices
The synthesis of 4,5-dimethoxy-2-nitrobenzoic acid is a classic example of electrophilic aromatic substitution. The starting material, 3,4-dimethoxybenzoic acid, possesses two strongly activating methoxy groups and a deactivating, meta-directing carboxylic acid group. The methoxy groups are ortho, para-directing. The position ortho to the 4-methoxy group and meta to the carboxylic acid (C2) is sterically accessible and electronically activated, making it the primary site for nitration. The position ortho to the 3-methoxy group (C2) is similarly activated. The combined directing effects overwhelmingly favor nitration at the C2 position.
The choice of nitrating agent and conditions is critical. While harsh conditions (e.g., fuming nitric acid) can be used, they risk side reactions. A common and effective method involves using a more controlled mixture of nitric acid in an aqueous or acetic acid medium.[4][5]
Experimental Protocol: Synthesis from Veratric Acid
This protocol is adapted from established laboratory procedures.[4][5][6]
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (e.g., 65-70%) or 20% Nitric Acid solution
-
Ice-water bath
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask and a mechanical stirrer.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 10 g (54.9 mmol) of 3,4-dimethoxybenzoic acid.
-
Cooling: Place the flask in an ice-water bath and allow it to cool to 0-5 °C.
-
Nitration: While stirring vigorously, slowly add 50 mL of 20% nitric acid dropwise to the flask, ensuring the temperature does not exceed 10 °C.[4] Alternatively, pre-cooled concentrated nitric acid can be used, with the veratric acid added in portions.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C and maintain for 4-6 hours.[4] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-water. A solid precipitate will form.
-
Filtration: Filter the precipitated solid using a Buchner funnel, and wash the filter cake thoroughly with cold deionized water to remove any residual acid.
-
Drying & Purification: Dry the collected solid. The crude product is often of high purity (yields of 77-93% reported).[4] If necessary, the product can be further purified by recrystallization from an appropriate solvent like toluene[6] or by silica gel column chromatography.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 4,5-Dimethoxy-2-nitrobenzoic acid.
Applications in Drug Development
4,5-Dimethoxy-2-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its functional groups can be sequentially modified. For example, the nitro group can be selectively reduced to an amine, which can then be used in cyclization reactions to form heterocyclic cores common in many drugs. The carboxylic acid can be converted to esters or amides. This isomer is a documented precursor in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6] It is also used to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid, another valuable intermediate, through selective demethylation.[6][7]
Detailed Isomer Profile: this compound
While sharing the same veratric acid precursor, this isomer results from nitration at a different position, leading to distinct properties and applications.
Synthesis: A Two-Step Approach
Direct nitration of 3,4-dimethoxybenzoic acid predominantly yields the 2-nitro isomer. To obtain the 5-nitro isomer, a common strategy involves starting with 3,4-dimethoxybenzaldehyde. The aldehyde group is more strongly deactivating than a carboxylic acid and directs nitration to the C5 position. The resulting 3,4-dimethoxy-5-nitrobenzaldehyde is then oxidized to the corresponding carboxylic acid.
Experimental Protocol: Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde
This protocol is based on standard oxidation methods for aromatic aldehydes, such as using potassium permanganate or sodium chlorite.[4][8]
Materials:
-
3,4-Dimethoxy-5-nitrobenzaldehyde
-
Potassium permanganate (KMnO₄) or Sodium Chlorite (NaClO₂)
-
Acetone or a suitable solvent mixture
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Sodium bisulfite (for quenching)
Step-by-Step Methodology (using NaClO₂):
-
Dissolution: In a flask, dissolve 10 g of 3,4-dimethoxy-5-nitrobenzaldehyde in a mixture of 20 mL of water and 30 mL of methanol. Add 3.5 mL of acetic acid.[4]
-
Oxidant Addition: Prepare a solution of 9 g of sodium chlorite (80% purity) in 5 mL of water. While stirring the aldehyde solution vigorously, add the sodium chlorite solution.
-
Reaction: Gently warm the mixture to approximately 50 °C. The reaction is exothermic and should be controlled. Monitor the disappearance of the aldehyde by TLC.
-
Quenching: Once the reaction is complete, add 10.5 g of sodium bisulfite to quench any excess oxidant.[4]
-
Isolation: Evaporate the solvent. Dissolve the resulting solid in a dilute sodium hydroxide solution to form the sodium salt of the carboxylic acid, which is water-soluble.
-
Purification: Filter the basic solution to remove any unreacted aldehyde or impurities.
-
Precipitation: Cool the filtrate in an ice bath and acidify with dilute sulfuric acid to a pH of 1. The this compound will precipitate out of the solution.
-
Final Steps: Filter the solid, wash with cold water, and dry to obtain the final product.
Diagram: Logical Relationship of Isomer Synthesis
Caption: Divergent synthesis strategies for dimethoxynitrobenzoic acid isomers.
Applications and Reactivity
This compound is a valuable intermediate for synthesizing compounds where substitution is desired at the 2 or 6 positions after subsequent transformations.[1] The positioning of the nitro group between the two methoxy groups influences the electronic environment differently than in the 2-nitro isomer, which can be exploited in designing molecules with specific electronic properties for biological targets. It is used in the development of bioactive compounds, including potential antimicrobial and anti-inflammatory agents.[1]
Conclusion
The isomers of dimethoxynitrobenzoic acid are more than mere structural variants; they are distinct chemical entities with unique synthetic pathways and applications. The choice of isomer is a critical decision point in the design of complex organic molecules, particularly in the pharmaceutical industry. While 4,5-dimethoxy-2-nitrobenzoic acid remains the most common workhorse due to its straightforward synthesis, other isomers like this compound offer alternative reactivity patterns that are indispensable for accessing different chemical spaces. A thorough understanding of the directing effects of the substituent groups is paramount for any scientist aiming to efficiently and selectively synthesize the desired isomer. This guide serves as a foundational resource for navigating the synthesis and application of these pivotal chemical intermediates.
References
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2010). WO 2010/076810 A2: A process for the preparation of gefitinib and intermediates thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
Xiong, Y., Samtani, M. N., & et al. (2025). Applications of pharmacometrics in drug development. Advanced Drug Delivery Reviews, 217, 115503. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Note: High-Purity Synthesis of 3,4-Dimethoxy-5-nitrobenzoic Acid
Strategic Overview & Retrosynthetic Analysis
The synthesis of 3,4-dimethoxy-5-nitrobenzoic acid presents a classic problem in aromatic regioselectivity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) is often avoided in high-purity applications because the directing effects of the two methoxy groups and the carboxyl group often lead to a mixture of the 2-nitro (6-nitro) and 5-nitro isomers, with the 6-nitro isomer frequently predominating due to steric and electronic factors.
To ensure exclusive formation of the 5-nitro isomer, this protocol utilizes a functional group directing strategy starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).
The Logic of the Route[1][2][3]
-
Substrate Selection: Vanillic acid possesses a free phenolic hydroxyl group at position 4.
-
Regiocontrol (Nitration): The hydroxyl group (-OH) is a powerful ortho, para-director, significantly stronger than the methoxy or carboxyl groups.
-
The para position relative to -OH is occupied (C1-COOH).
-
The ortho position at C5 is sterically accessible and electronically favored (ortho to -OH, meta to -COOH).
-
The ortho position at C3 is occupied (-OMe).
-
Result: Nitration occurs almost exclusively at C5 , yielding 5-nitrovanillic acid.
-
-
Functionalization (Methylation): The phenolic oxygen is then methylated to yield the final 3,4-dimethoxy target.
Workflow Diagram
Figure 1: Strategic workflow for the regioselective synthesis of this compound.
Material Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the use of strong oxidizers and alkylating agents. All procedures must be performed in a functioning fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| Nitric Acid (70%) | Corrosive, Oxidizer | Use glass/Teflon equipment only. Avoid contact with organic solvents (exotherm). |
| Dimethyl Sulfate (DMS) | Carcinogen, Highly Toxic | Fatal if inhaled. Use only in a closed system or high-velocity hood. Neutralize spills with dilute ammonia. Alternative: Methyl Iodide (MeI). |
| Methyl Iodide (MeI) | Neurotoxin, Carcinogen | Volatile. Use cold traps. Preferable to DMS for small-scale (<10g) synthesis. |
| Target Compound | Irritant | Standard PPE (Gloves, Goggles, Lab Coat). |
Experimental Protocol
Step 1: Regioselective Nitration of Vanillic Acid
This step leverages the directing power of the phenol group to install the nitro group at position 5.
Reagents:
-
Vanillic Acid (1.0 eq)
-
Glacial Acetic Acid (Solvent, 5.0 vol)
-
Nitric Acid (70%, 1.2 eq)
Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, suspend Vanillic Acid (10.0 g, 59.5 mmol) in Glacial Acetic Acid (50 mL) .
-
Cooling: Cool the suspension to 0–5 °C using an ice/water bath.
-
Addition: Add Nitric Acid (70%, 4.5 mL, ~71 mmol) dropwise over 30 minutes.
-
Process Control: Maintain internal temperature below 10 °C to prevent over-nitration or decarboxylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The suspension will typically clear and then reprecipitate the yellow nitro-intermediate.
-
Quench & Isolation: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.
-
Filtration: Filter the yellow precipitate (5-nitrovanillic acid). Wash with cold water (3 x 20 mL) to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 50 °C.
-
Expected Yield: 85–90%
-
Appearance: Yellow crystalline solid.
-
Step 2: O-Methylation (Williamson Ether Synthesis)
This step converts the 4-hydroxy group to a methoxy group. While Dimethyl Sulfate (DMS) is the industrial standard, Methyl Iodide (MeI) is recommended for laboratory scale due to slightly better safety manageability, though both are hazardous.
Reagents:
-
5-Nitrovanillic Acid (Intermediate from Step 1) (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Methyl Iodide (MeI, 1.5 eq) OR Dimethyl Sulfate (1.2 eq)
-
Acetone (Reagent Grade, 10 vol) or DMF (for faster reaction)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 5-Nitrovanillic Acid (10.0 g, 46.9 mmol) in Acetone (100 mL) .
-
Base Addition: Add Potassium Carbonate (16.2 g, 117 mmol) . The mixture may turn orange/red due to phenoxide formation. Stir for 15 minutes at room temperature.
-
Alkylation: Add Methyl Iodide (4.4 mL, 70 mmol) dropwise.
-
Optimization Note: If using DMF, heating may not be required. In Acetone, heating is necessary.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5).
-
Workup:
-
Hydrolysis (If Ester formed): Note: Under these conditions, the carboxylic acid might also be methylated to form the methyl ester.
-
Corrective Step: If NMR indicates methyl ester formation (singlet at ~3.9 ppm for COOMe), dissolve the residue in MeOH (50 mL) and 2M NaOH (20 mL). Reflux for 1 hour. Acidify with 2M HCl to pH 2 to precipitate the free acid.
-
-
Purification: Recrystallize the crude acid from Ethanol/Water (1:1) .
QC & Characterization Data
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white needles | Visual |
| Melting Point | 180–182 °C | Capillary MP |
| ¹H NMR (DMSO-d₆) | δ 3.89 (s, 3H, OMe), 3.94 (s, 3H, OMe), 7.62 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 13.5 (br s, COOH) | 400 MHz NMR |
| Purity | >98.0% | HPLC (C18, ACN/Water) |
Troubleshooting & Optimization Logic
Regioselectivity Failure (Formation of 6-Nitro Isomer)
If the 6-nitro isomer is detected, it indicates that the starting material was likely Veratric Acid, not Vanillic Acid.
-
Root Cause: The directing effect of the 4-OMe (in veratric acid) is weaker and less specific than the 4-OH (in vanillic acid).
-
Solution: Ensure the starting material is 4-hydroxy-3-methoxybenzoic acid.
Incomplete Methylation
-
Observation: Presence of phenolic peak in NMR or broad melting point.
-
Remedy: Increase K₂CO₃ equivalents to 3.0 and extend reflux time. Ensure Acetone is dry; water inhibits the Sɴ2 reaction.
Decision Tree for Synthesis
Figure 2: Decision logic for ensuring high purity and safety during synthesis.
References
-
Raiford, L. C., & Potter, D. J. (1933). The Nitration of Derivatives of Vanillin. Journal of the American Chemical Society, 55(4), 1682–1685. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69608, 5-Nitrovanillic acid. Retrieved from [Link]
-
Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[3] (Demonstrates industrial nitration/methylation workflows for vanillic derivatives). Retrieved from
Sources
Technical Application Note: Strategic Utilization of 3,4-Dimethoxy-5-nitrobenzoic Acid in Organic Synthesis
Executive Summary & Chemical Profile[2]
3,4-Dimethoxy-5-nitrobenzoic acid (CAS: 1916-08-1) is a high-value aromatic building block characterized by a 1,3,4,5-substitution pattern.[1] Unlike its isomer 4,5-dimethoxy-2-nitrobenzoic acid (a standard precursor for EGFR-inhibiting quinazolines like Gefitinib), this 5-nitro isomer is primarily utilized to access 3,4,5-trisubstituted benzamides , isoquinoline alkaloids , and nitrocatechol pharmacophores (crucial for COMT inhibitors like Entacapone).[1]
This guide provides validated protocols for transforming this scaffold, focusing on chemoselective nitro reduction, carboxylic acid activation, and controlled demethylation.
Chemical Properties Table
| Property | Data | Notes |
| Formula | C₉H₉NO₆ | |
| MW | 227.17 g/mol | |
| Appearance | Yellow crystalline powder | Photosensitive; store in amber vials.[1] |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in water and cold DCM. |
| pKa | ~3.5 (COOH) | Nitro group increases acidity relative to veratric acid. |
| Key Reactivity | Nucleophilic aromatic substitution (minor), Nitro reduction, Amide coupling | The nitro group activates the ring; methoxy groups passivate it. |
Strategic Scaffold Divergence
The utility of this compound lies in its ability to serve as a "masked" aniline or catechol.[1] The diagram below illustrates the two primary synthetic pathways:
Figure 1: Divergent synthetic utility of the this compound scaffold.
Validated Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Palladium-Catalyzed)
Objective: Synthesis of methyl 3-amino-4,5-dimethoxybenzoate (or the free acid).[1] Context: Reduction of the nitro group in the presence of the benzoic acid moiety requires conditions that prevent decarboxylation or side reactions. Catalytic hydrogenation is the cleanest method.
Materials:
-
Substrate: this compound (10.0 mmol)[1]
-
Solvent: Methanol (anhydrous, 50 mL)
-
Catalyst: 10% Pd/C (50 wt% wet, 10% loading by weight of substrate)
-
Hydrogen source: H₂ balloon or ammonium formate (transfer hydrogenation).
Step-by-Step Methodology:
-
Esterification (Recommended Pre-step): It is often superior to convert the acid to the methyl ester before reduction to improve solubility in MeOH. Reflux the acid in MeOH with catalytic H₂SO₄ for 4 hours, concentrate, and neutralize to obtain the ester.
-
Dissolution: Dissolve the nitro-ester (or acid) in Methanol. If using the free acid, add 1.0 eq of NaOH to solubilize it as the sodium salt.
-
Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet.[1]
-
Hydrogenation:
-
Method A (Balloon): Purge the flask with H₂ x3. Stir vigorously under H₂ atmosphere at RT for 4–6 hours.
-
Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1 hour. (Preferred for scale-up to avoid gas handling).[1]
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate.
Critical Control Point: Monitor TLC (5% MeOH in DCM). The amine product will be significantly more polar and fluorescent under UV than the nitro starting material.
Protocol B: Acid Chloride Activation & Amide Coupling
Objective: Coupling the carboxylic acid to an amine partner (e.g., for benzamide library synthesis). Context: The electron-withdrawing nitro group stabilizes the acid chloride, making it isolable but moisture-sensitive.[1]
Materials:
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF.
-
Solvent: Toluene or DCM.[1]
Step-by-Step Methodology:
-
Activation: Suspend the acid (1.0 eq) in dry Toluene (5 mL/g).
-
Reagent Addition: Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.
-
Reflux: Heat to 80°C for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Note: Do not distill to dryness at high heat; the nitro group poses a thermal stability risk. Co-evaporate with DCM twice to remove traces of acid gases.
-
Coupling: Dissolve the crude yellow solid (Acid Chloride) in dry DCM. Add this solution dropwise to a stirred solution of the Amine Partner (1.1 eq) and Triethylamine (2.0 eq) at 0°C.
-
Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄.[1][13]
Protocol C: Regioselective Demethylation (Nitrocatechol Synthesis)
Objective: Synthesis of 3,4-dihydroxy-5-nitrobenzoic acid. Context: This transformation is essential for synthesizing COMT inhibitors. The nitro group makes the ether cleavage more difficult due to electron withdrawal.
Materials:
-
Reagent: Boron Tribromide (BBr₃) - 1.0 M in DCM.[1]
-
Alternative: 48% HBr (aqueous).
Step-by-Step Methodology (BBr₃ Route):
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Addition: Dissolve the substrate in dry DCM at -78°C. Add BBr₃ (3.0 eq) dropwise.
-
Warming: Allow the reaction to warm slowly to RT and stir for 12 hours.
-
Quenching: Cool to 0°C. Very carefully add MeOH dropwise to quench excess borane species. (Exothermic!).
-
Hydrolysis: Concentrate the mixture, add water, and reflux for 30 mins to break boron-catechol complexes.
-
Extraction: Extract with EtOAc. The product is a polyphenol and may require acidification to extract efficiently.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Reduction | Catalyst poisoning or poor H₂ mass transfer.[1] | Switch to Transfer Hydrogenation (Ammonium Formate) or increase pressure (50 psi). Ensure S-containing impurities are absent.[1] |
| Low Yield in Amide Coupling | Hydrolysis of Acid Chloride. | Ensure all glassware is oven-dried.[1] Use Oxalyl Chloride/DMF pathway for milder activation if SOCl₂ fails.[1] |
| "Black Tar" during Demethylation | Oxidation of catechol product. | Perform all demethylation steps under strict inert atmosphere (Argon). Add sodium bisulfite during workup.[1][2] |
| Solubility Issues | High crystal lattice energy of nitro-acid. | Use DMF or NMP as co-solvents for reactions; use MeOH/DCM mixtures for chromatography.[1] |
References
-
Biosynth. (n.d.). This compound Product Page. Retrieved from [1]
-
ChemicalBook. (n.d.). Synthesis of substituted nitrobenzoic acids and reduction protocols. Retrieved from [1]
-
Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate.[1] (Reference for esterification conditions). Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction Protocols (Pd/C, Fe, SnCl2). Retrieved from
-
MDPI Pharmaceuticals. (2022). Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. (Context for nitrocatechol/Entacapone synthesis). Retrieved from [1]
Sources
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 5. 3,4,5-Trimethoxybenzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 91004-48-7 | Benchchem [benchchem.com]
- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 9. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 12. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 13. redalyc.org [redalyc.org]
3,4-Dimethoxy-5-nitrobenzoic acid in medicinal chemistry applications
Application Note: 3,4-Dimethoxy-5-nitrobenzoic Acid in Medicinal Chemistry
Title: Strategic Utilization of this compound: From Privileged Scaffolds to Bioactive Pharmacophores
Executive Summary
This compound (CAS: 70393-50-9) represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its high density of functionalization: a substituted aromatic core featuring two electron-donating methoxy groups, a strong electron-withdrawing nitro group, and a reactive carboxylic acid handle.
This application note details the strategic deployment of this intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors and Quinazoline-based Kinase Inhibitors . We provide validated protocols for its activation, coupling, and critical reduction to the corresponding aniline—a "switch" step that transforms the molecule from an electrophilic acceptor to a nucleophilic building block.
Structural Utility & Retrosynthetic Logic
The molecule's value is dictated by its "Push-Pull" electronic architecture. The C3 and C4 methoxy groups provide electron density (via resonance), mimicking the catechol moiety found in neurotransmitters (dopamine, norepinephrine). The C5-nitro group serves as a latent amine, allowing for orthogonal functionalization.
Key Applications:
-
COMT Inhibitors: The dimethoxy motif acts as a masked catechol. Demethylation at late stages reveals the active binding site for magnesium ions in the COMT active site.
-
EGFR/Kinase Inhibitors: Reduction of the nitro group yields 3,4-dimethoxy-5-aminobenzoic acid, a precursor for constructing the quinazoline core found in drugs like Gefitinib or Erlotinib analogs.
-
Peptide Linkers: Used in "Safety-Catch" resins (Dbz resins) for solid-phase peptide synthesis, allowing C-terminal modification.[1]
Visualizing the Pathway (Logic Flow)
Figure 1: Retrosynthetic logic flow demonstrating the divergence from the nitro-acid scaffold to distinct therapeutic classes.
Physicochemical Profile
Before initiating synthesis, verify the material properties to ensure stoichiometry calculations are accurate.
| Property | Value | Relevance |
| Molecular Formula | C₉H₉NO₆ | Stoichiometry base |
| Molecular Weight | 227.17 g/mol | Yield calculation |
| Appearance | Yellow crystalline powder | Visual purity check (Darkening indicates oxidation) |
| Melting Point | 192–195 °C | Identity verification |
| Solubility | DMSO, DMF, Hot EtOH | Solvent selection for reactions |
| pKa (COOH) | ~3.5 (Predicted) | Acidic; requires base (TEA/DIPEA) in coupling |
Critical Protocol A: Acid Activation & Amide Coupling
Direct coupling of nitrobenzoic acids can be sluggish due to the electron-withdrawing nitro group deactivating the carbonyl carbon. We recommend the Acid Chloride method over standard EDC/HOBt coupling for higher yields and purity.
Objective: Synthesis of N-substituted-3,4-dimethoxy-5-nitrobenzamide.
Reagents:
-
This compound (1.0 equiv)
-
Thionyl Chloride (SOCl₂): Excess (solvent/reagent) or 1.5 equiv in DCM.
-
Catalytic DMF (1-2 drops)
-
Target Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask under inert atmosphere (N₂), suspend this compound (10 mmol, 2.27 g) in anhydrous DCM (50 mL).
-
Add catalytic DMF (2 drops). This forms the reactive Vilsmeier-Haack intermediate, accelerating the reaction.
-
Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at 0°C.
-
Reflux: Heat to reflux (40°C) for 2–3 hours. The solution should become clear and evolve gas (HCl/SO₂).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Critical: Co-evaporate with dry toluene (2x) to remove trace SOCl₂, which can degrade the amine in the next step.
-
-
Coupling:
-
Dissolve the resulting yellow acid chloride residue in anhydrous DCM (20 mL).
-
In a separate flask, dissolve the Target Amine (11 mmol) and TEA (25 mmol) in DCM (30 mL) at 0°C.
-
Addition: Cannulate the acid chloride solution into the amine solution dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions.
-
Stir at room temperature for 4–6 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Validation:
-
TLC: Shift in R_f (Acid stays at baseline in non-polar systems; Amide moves up).
-
IR: Disappearance of broad -OH stretch (2500-3300 cm⁻¹) and appearance of Amide I/II bands.
Critical Protocol B: Chemoselective Nitro Reduction
The reduction of the nitro group to the aniline is the "gateway" step. While iron/acid reductions are common, they generate iron waste difficult to remove from pharmaceutical intermediates. Catalytic Hydrogenation is the preferred method for medicinal chemistry applications.
Objective: Synthesis of 3,4-dimethoxy-5-aminobenzamide derivative.
Reagents:
-
Nitro-benzamide intermediate (from Protocol A)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Hydrogen Gas (H₂) (Balloon pressure or Parr shaker at 30 psi)
-
Solvent: Methanol or Ethanol (degassed)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the nitro compound (5 mmol) in Methanol (50 mL).
-
Safety Note: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding it to the reaction vessel, or add it under an argon blanket. Add 10 wt% equivalent of Pd/C (e.g., if 1g substrate, use 100mg Pd/C).
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Stir vigorously under H₂ atmosphere (balloon is usually sufficient for this substrate due to the activating methoxy groups) for 4–16 hours at room temperature.
-
Monitoring: Check TLC/LC-MS. The aniline product is usually more polar and fluorescent under UV (254/365 nm) compared to the non-fluorescent nitro precursor.
-
-
Filtration & Isolation:
-
Filter the mixture through a Celite® pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
-
Wash the pad with Methanol.[1]
-
Concentrate the filtrate to yield the off-white/grey aniline.
-
Self-Validating Check:
-
H-NMR: Disappearance of the aromatic protons characteristic of the nitro species (typically shifted downfield) and appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.
Application Case Study: Synthesis of Quinazoline Core
To demonstrate the utility of the resulting aniline, we outline its cyclization into a quinazoline, a scaffold ubiquitous in EGFR inhibitors (e.g., Gefitinib).
Workflow:
-
Formamidine Formation: Reflux the 3,4-dimethoxy-5-aminobenzamide (from Protocol B) with Formamide acetate or Trimethyl orthoformate.
-
Cyclization: Heating at 120–140°C effects ring closure to the 4-quinazolinone.
-
Chlorination: Treatment with POCl₃ yields the 4-chloroquinazoline, ready for S_NAr coupling with nucleophiles (anilines, phenols) to generate the final kinase inhibitor library.
References
-
National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel).[2] Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of p-Nitrobenzoyl chloride (Analogous procedure). Coll. Vol. 1, p.394. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Thionyl chloride induced convenient synthesis of benzamides. RSC Advances. Retrieved from [Link]
Sources
Application Note: Strategic Derivatization of 3,4-Dimethoxy-5-nitrobenzoic Acid for Drug Discovery Programs
Abstract
This guide provides a detailed framework for the chemical modification of 3,4-dimethoxy-5-nitrobenzoic acid, a versatile and readily accessible scaffold for medicinal chemistry and drug discovery. We present field-proven protocols for derivatization at two key functional sites: the carboxylic acid and the nitro group. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt these methods. Protocols for amide synthesis via carbodiimide coupling and nitro group reduction using tin(II) chloride are detailed, including methodologies for reaction monitoring, workup, purification, and analytical characterization. These strategies unlock pathways to diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents.
Introduction: The Value of the this compound Scaffold
This compound is a valuable starting material in drug discovery for several key reasons. Its substituted phenyl ring is a common motif in a wide range of biologically active molecules. The methoxy groups provide steric bulk and can participate in hydrogen bonding, while the nitro group is a strong electron-withdrawing group that can be a pharmacophore itself or be chemically transformed into other functional groups.[1][2] Molecules with similar substitution patterns have shown a spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3]
The true power of this scaffold lies in its two orthogonal functional handles:
-
The Carboxylic Acid: Readily converted into amides, esters, and other derivatives to probe interactions with biological targets.
-
The Nitro Group: Can be reduced to a primary amine, which serves as a critical anchor point for a second wave of diversification.
This dual functionality allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Core Derivatization Strategies: A Logic-Driven Workflow
The derivatization of this compound can be approached through a logical workflow that maximizes the exploration of chemical space. The initial modifications typically target the most accessible functional group, the carboxylic acid, followed by the more complex transformation of the nitro group.
Caption: High-level workflow for diversifying the this compound scaffold.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
3.1. Scientific Rationale
Amide bond formation is arguably the most common reaction in medicinal chemistry. The resulting amide group is metabolically robust and can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at a target's active site.[4] Standard methods involving the conversion to a highly reactive acid chloride can be too harsh for complex molecules. Therefore, carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are preferred.[5] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[5][6] The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is critical; it forms an active ester intermediate, which improves reaction efficiency and, importantly, minimizes the risk of racemization if chiral amines are used.[7][8]
3.2. Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Reagents: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the coupling agent.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Adding it slowly prevents a rapid temperature increase that could lead to side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.[8]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product amide should have a higher Rf than the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[6][8] The bicarbonate wash removes unreacted acid and HOBt, while the brine wash helps to break any emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Step-by-step workflow for EDC/HOBt mediated amidation.
3.3. Data Presentation
| Reagent Class | Example Amine | Coupling Conditions | Expected Yield Range | Biological Context of Amide |
| Aliphatic | Butylamine | EDC, HOBt, DIPEA, DCM, RT, 12h | 80-95% | Tranquilizing/sedative properties have been noted in similar structures.[9] |
| Aromatic | Aniline | EDC, HOBt, DIPEA, DMF, RT, 16h | 75-90% | Core of many enzyme inhibitors and receptor antagonists. |
| Heterocyclic | Morpholine | EDC, HOBt, DIPEA, DCM, RT, 12h | 85-98% | Often used to improve solubility and pharmacokinetic profiles. |
Protocol 2: Nitro Group Reduction to a Primary Amine
4.1. Scientific Rationale
Reduction of the aromatic nitro group to a primary amine unlocks a second, highly valuable functional handle for derivatization. This transformation is a cornerstone of medicinal chemistry, converting a strongly electron-withdrawing group into a versatile electron-donating, nucleophilic group.[4] While various methods exist (e.g., catalytic hydrogenation, iron in acid), reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and scalable laboratory method that is tolerant of many other functional groups, including the newly formed amide.[10][11][12] The mechanism involves the transfer of electrons from Sn(II) to the nitro group in a stepwise reduction process.[10]
4.2. Detailed Experimental Protocol
This protocol details the reduction of an amide derivative from Protocol 1.
Materials:
-
3,4-Dimethoxy-5-nitrobenzamide derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-amide starting material (1.0 eq) in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution. The large excess ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The product amine will have a significantly lower Rf and may stain on the TLC plate.
-
Quenching & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture to a pH > 10. This step is highly exothermic and must be done with caution. The tin salts will precipitate as tin hydroxides.
-
Extraction: Dilute the mixture with Ethyl Acetate and filter through a pad of celite to remove the inorganic precipitates. Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The crude amine is often pure enough for the next step. If necessary, it can be purified by column chromatography (a small amount of triethylamine may need to be added to the eluent to prevent streaking). Characterize the product by NMR and MS. A key diagnostic in ¹H NMR is the disappearance of the characteristic downfield aromatic protons adjacent to the nitro group and the appearance of a new broad singlet for the -NH₂ protons.
Quality Control: Validation of Synthesized Derivatives
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. For a successful amidation, one would expect to see the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of an amide N-H proton (typically 7-9 ppm), along with signals corresponding to the newly introduced amine fragment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the newly synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For screening purposes, a purity of >95% is typically required.
Table 3: Example Analytical Data for N-benzyl-3,4-dimethoxy-5-nitrobenzamide
| Technique | Expected Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1-7.8 (m, 2H, Ar-H), ~7.4-7.2 (m, 5H, Bn-H), ~6.8 (br s, 1H, NH), ~4.6 (d, 2H, CH₂), ~4.0 (s, 6H, 2x OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), ~153, 145, 140, 138, 130, 129, 128, 127, 110, 108 (Ar-C), ~57 (OCH₃), ~45 (CH₂) |
| HRMS (ESI+) | Calculated for C₁₆H₁₆N₂O₅ [M+H]⁺: 317.1132. Found: 317.1135 |
| HPLC Purity | >95% (254 nm) |
Conclusion
This compound represents a privileged and economically viable starting point for the development of novel small molecule therapeutics. The protocols outlined in this guide provide robust and reproducible methods for creating diverse libraries of amides and amines. By systematically applying these derivatization strategies and adhering to rigorous analytical validation, research teams can efficiently navigate the complexities of lead generation and optimization, accelerating the path toward new drug candidates.
References
-
Wang, D., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Frontiers in Chemistry, 8, 577. [Link]
-
Organic Syntheses. (n.d.). Procedure for EDC/Oxyma-mediated peptide bond formation. Retrieved from [Link]
-
SciELO. (2012). Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. Anais da Academia Brasileira de Ciências, 84(4). [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
SciELO. (2021). Synthesis and Biological Activity of Trolox Amide Derivatives. Journal of the Brazilian Chemical Society, 32(8). [Link]
-
askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
CNKI. (2002). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. Journal of Instrumental Analysis. [Link]
-
OUCI. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Journal of the Mexican Chemical Society, 64(3). [Link]
-
ResearchGate. (2022). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (2023). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
- Google Patents. (1962). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
PubMed. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. The Chemical Record, 21(11). [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
- Google Patents. (1998). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 134-140. [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
National Institutes of Health. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14800. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. biosynth.com [biosynth.com]
- 3. scielo.br [scielo.br]
- 4. Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Synthesis of Nitrocatechol-Based COMT Inhibitors via 3,4-Dimethoxy-5-nitrobenzoic Acid
Abstract & Strategic Rationale
This application note details the utilization of 3,4-dimethoxy-5-nitrobenzoic acid (DMNBA) as a robust, regio-defined starting material for the synthesis of second-generation Catechol-O-methyltransferase (COMT) inhibitors.
In drug development for Parkinson’s Disease, COMT inhibitors (e.g., Entacapone, Opicapone) function by preventing the peripheral methylation of L-DOPA, thereby extending its plasma half-life. The core pharmacophore required for this activity is the nitrocatechol moiety.
Why use DMNBA? Direct nitration of catechol substrates often yields inseparable mixtures of regioisomers and oxidation byproducts (quinones). DMNBA provides a "pre-installed" nitro group in the correct position, protected by methyl ethers. This strategy ensures:
-
Regio-purity: The nitro group is fixed at the 5-position relative to the oxygen functionalities.
-
Stability: The dimethoxy protection allows for harsh condensation conditions (e.g., Knoevenagel) prior to the revealing of the sensitive catechol.
-
Scalability: The carboxylic acid handle allows for versatile derivatization into aldehydes, ketones, or amides.
Mechanistic Foundation: The Nitrocatechol "Warhead"
The efficacy of COMT inhibitors relies on their ability to chelate the Magnesium ion (
-
Acidity & Binding: The electron-withdrawing nitro group (
) at the ortho position decreases the of the catechol hydroxyls (from ~9.5 to ~4.5). This ionization at physiological pH is critical for high-affinity binding to the cofactor. -
The Synthetic Challenge: The synthesis must preserve the nitro group while converting the carboxylic acid tail into a lipophilic side chain (to prevent blood-brain barrier penetration for peripheral inhibitors like Entacapone) and finally revealing the catechol.
Diagram 1: Mechanism of Action & Synthetic Logic
Caption: Logical flow from DMNBA precursor to active Mg2+-chelating pharmacophore.
Experimental Protocols
The following protocols describe the conversion of DMNBA into an Entacapone-like analog. The route involves converting the acid to an aldehyde, followed by condensation and demethylation.
Protocol A: Conversion to 3,4-Dimethoxy-5-nitrobenzaldehyde
Rationale: The carboxylic acid must be reduced to an aldehyde to facilitate the Knoevenagel condensation typical of this drug class.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Sodium Borohydride (
) -
Pyridinium Chlorochromate (PCC) or Manganese Dioxide (
) -
Solvents: Toluene, THF, DCM.
Step-by-Step:
-
Acid Chloride Formation: Suspend DMNBA in dry Toluene. Add
and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride. -
Reduction to Alcohol: Dissolve the acid chloride in dry THF at 0°C. Add
(2.0 eq) portion-wise. Stir for 4 hours. Quench with dilute HCl. Extract with Ethyl Acetate (EtOAc) to isolate 3,4-dimethoxy-5-nitrobenzyl alcohol. -
Oxidation to Aldehyde: Dissolve the alcohol in DCM. Add PCC (1.5 eq) or activated
(10 eq). Stir at room temperature until TLC indicates consumption of alcohol (~4-6 hours). -
Purification: Filter through a Celite pad. Concentrate the filtrate. Recrystallize from Ethanol.[1]
Protocol B: Knoevenagel Condensation (Side Chain Assembly)
Rationale: This step installs the cyano-acrylamide tail characteristic of Entacapone.
Reagents:
-
3,4-Dimethoxy-5-nitrobenzaldehyde (from Protocol A)[1]
-
2-Cyano-N,N-diethylacetamide (1.1 eq)
-
Catalyst: Piperidine (catalytic) and Acetic Acid (catalytic)
-
Solvent: Toluene or Ethanol
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene) to remove water.
-
Reaction: Combine the aldehyde and the acetamide derivative in the solvent. Add piperidine/acetic acid.
-
Reflux: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap. Reaction time is typically 6-12 hours.
-
Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from isopropanol.
Protocol C: Lewis Acid Demethylation (The "Reveal")
Rationale: This is the most critical step. Standard ether cleavage (e.g., HBr) can degrade the nitrile or amide. We use a Lewis Acid system for controlled cleavage.
Reagents:
-
Condensation Product (from Protocol B)
-
Aluminum Chloride (
) (4.0 eq) -
Pyridine (excess/solvent) or DCM/Pyridine mixture
-
Quench: Dilute HCl (1M)
Step-by-Step:
-
Inert Atmosphere: Flame-dry the glassware. Maintain a Nitrogen (
) atmosphere.[8] Moisture destroys . -
Dissolution: Dissolve the condensation product in dry DCM (or use neat Pyridine if solubility is an issue). Cool to 0°C.
-
Addition: Add Pyridine (if using DCM) followed by
slowly. Caution: Exothermic. -
Heating: Allow to warm to room temperature, then heat to 50-60°C. Monitor by HPLC. The reaction is complete when the mono-methoxy intermediate disappears (usually 2-4 hours).
-
Quench: Cool to 0°C. Slowly add dilute HCl. The aluminum salts will solubilize, and the product will precipitate or partition into the organic layer.
-
Purification: The crude product is often a mixture of E/Z isomers. Isomerization to the stable (E)-isomer can be induced by heating in acidic ethanol.
Analytical Data & Quality Control
To ensure the integrity of the synthesis, compare your results against these standard parameters.
Table 1: Critical Process Parameters (CPPs)
| Parameter | Protocol A (Oxidation) | Protocol C (Demethylation) | Impact on Quality |
| Temperature | 20-25°C | 50-60°C | High temp in oxidation creates over-oxidized byproducts. Low temp in demethylation leads to incomplete reaction. |
| Moisture Control | Moderate | Critical | |
| Stoichiometry | 1.5 eq PCC | 4.0 eq | Insufficient Lewis acid results in mono-demethylated impurities (one methoxy group remains). |
| Reaction Time | 4-6 hours | 2-4 hours | Extended demethylation time can degrade the nitrile group. |
Expected NMR Profile (Final Product)
-
Solvent: DMSO-d6
-
9.0 - 11.0 ppm: Broad singlets (2H). Corresponds to the catechol hydroxyls (
). Disappearance of methoxy singlets at 3.8-4.0 ppm confirms success. - 7.5 - 8.0 ppm: Aromatic protons (d, J=small).[1] The nitro group induces a downfield shift.
-
7.4 ppm: Vinylic proton (
).
Troubleshooting Guide
Issue: Incomplete Demethylation (Mono-methoxy impurity persists)
-
Cause: Deactivation of
by moisture or insufficient equivalents. -
Solution: Ensure reagents are fresh. Increase
to 5.0 eq. Use Pyridine Hydrochloride as an alternative reagent at 180°C (melt), though this is harsher.
Issue: Low Yield in Knoevenagel Condensation
-
Cause: Reversibility of the reaction due to water accumulation.
-
Solution: Ensure efficient water removal (Dean-Stark or molecular sieves). Switch base catalyst to
-alanine.
Issue: Isomer Contamination (Z-isomer)
-
Cause: Thermodynamic equilibrium.
-
Solution: The (E)-isomer is generally less soluble in acidic ethanol. Reflux the crude solid in Ethanol containing 1% HBr, then cool slowly to crystallize the pure (E)-isomer.
References
-
Patent: Learmonth, D. A., et al. "Method for the preparation of entacapone and intermediates thereof." WO2008119793A1. (2008).
-
Journal: Harisha, A. S., et al.[1][9] "A new synthesis of Entacapone and report on related studies." Journal of Chemical Sciences, 127(5), 851-860. (2015).[1]
-
Review: Männistö, P. T., & Kaakkola, S. "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors." Pharmacological Reviews, 51(4), 593-628. (1999).
-
Methodology: "Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde." ChemicalBook Protocols.
Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 7. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 8. Entacapone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Yield Oxidation of 3,4-Dimethoxy-5-nitrotoluene
Abstract & Significance
This application note details the oxidative transformation of 3,4-Dimethoxy-5-nitrotoluene to 3,4-Dimethoxy-5-nitrobenzoic acid . This conversion is a critical intermediate step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone, which are essential in the management of Parkinson’s disease.
The protocol utilizes an alkaline potassium permanganate (
Reaction Mechanism & Thermodynamics
The oxidation proceeds via a free-radical mechanism at the benzylic position. The nitro group at the 5-position deactivates the ring toward electrophilic attack, protecting it from oxidative cleavage, while the benzylic hydrogens remain susceptible to abstraction by the permanganate species.
Reaction Pathway
The transformation involves the sequential oxidation of the methyl group (
Figure 1: Step-wise oxidative pathway from toluene derivative to benzoic acid.
Experimental Setup
Equipment Requirements
-
Reaction Vessel: 3-Neck Round Bottom Flask (500 mL or 1L depending on scale).
-
Temperature Control: Oil bath with magnetic stirrer/hotplate (Target: 100°C).
-
Condenser: Reflux condenser (water-cooled).
-
Filtration: Buchner funnel with Celite 545 pad (Critical for removing colloidal
). -
Monitoring: TLC plates (Silica gel 60 F254).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,4-Dimethoxy-5-nitrotoluene | 197.19 | 1.0 | Substrate |
| Potassium Permanganate ( | 158.03 | 2.5 - 3.0 | Oxidant |
| Sodium Carbonate ( | 105.99 | 1.5 | Base (Solubilizer) |
| Water (Deionized) | 18.02 | Solvent | Reaction Medium |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | Phase Transfer Catalyst (Optional) |
Detailed Protocol
Phase 1: Reaction Initiation
-
Preparation: In the 3-neck flask, dissolve 3,4-Dimethoxy-5-nitrotoluene (10 g, 50.7 mmol) in water (200 mL).
-
Basification: Add Sodium Carbonate (
, 8.0 g) to the suspension.-
Note: The starting material is hydrophobic and will not fully dissolve. It will form an emulsion/suspension.
-
Optimization: Add TBAB (0.8 g) here if the substrate is particularly coarse, to aid phase transfer.
-
-
Heating: Begin stirring vigorously and heat the mixture to 80°C .
Phase 2: Oxidant Addition (Critical Step)
-
Addition: Prepare a solution or slurry of
(24 g, ~3 equiv) in warm water (150 mL). -
Dosing: Add the
solution dropwise or in small portions over 45-60 minutes .-
Safety: The reaction is exothermic. Monitor internal temperature; do not exceed 105°C (bumping risk).
-
-
Reflux: Once addition is complete, raise temperature to reflux (~100°C) and maintain for 2–4 hours .
-
Visual Cue: The purple permanganate color should fade to a dark brown precipitate (
). If the solution remains purple after 3 hours, the reaction is complete (excess oxidant present).
-
Phase 3: Workup & Isolation
-
Quenching: If the solution is still purple, add small amounts of ethanol (1-2 mL) to consume excess permanganate. The solution should turn colorless (supernatant) with brown solids.
-
Filtration (Hot): Filter the reaction mixture while hot through a pad of Celite 545.
-
Why Hot? The product is the sodium salt (benzoate), which is soluble in hot water. Cooling prior to filtration may cause the product to crystallize within the
sludge, leading to yield loss. -
Wash: Wash the
cake with boiling water (2 x 50 mL) to extract trapped product.
-
-
Acidification: Cool the combined clear filtrate to room temperature. Slowly add HCl (6M) until pH reaches 1–2.
-
Precipitation: The product, This compound , will precipitate as a pale yellow/off-white solid.
-
Collection: Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry in a vacuum oven at 50°C.
Figure 2: Workup logic flow for the separation of Manganese dioxide and product isolation.
Process Analytical Technology (PAT) & QC
-
TLC Monitoring:
-
Mobile Phase: Dichloromethane:Methanol (9:1) + 1% Acetic Acid.
-
Visualization: UV (254 nm). The acid product will be much more polar (lower
) than the non-polar nitrotoluene starting material.
-
-
NMR Verification (
H-NMR, DMSO- ):-
Look for the disappearance of the methyl singlet (~2.3 ppm).
-
Appearance of the carboxylic acid proton (broad singlet, >12 ppm).
-
Retention of two methoxy singlets (~3.8-3.9 ppm).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Product trapped in | Ensure filtration is done hot ; wash cake thoroughly with boiling water. |
| Purple Filtrate | Excess | Add ethanol dropwise before filtration until purple color disappears. |
| Product Oiling Out | Incomplete oxidation (Aldehyde formation). | Increase reaction time; ensure oxidant stoichiometry is >2.5 eq. |
| Violent Exotherm | Rapid addition of oxidant. | Add |
Safety & Waste Disposal
-
Oxidizer Hazard:
is a strong oxidizer. Keep away from reducing agents and organics until the controlled reaction. -
Manganese Waste: The brown solid (
) is heavy metal waste. Do not dispose of down the drain. Collect in designated solid waste containers. -
Nitro Compounds: Nitro-aromatics can be toxic and potentially explosive if heated to dryness under pressure. Always work in a fume hood.
References
-
Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid.[1][2] Liskon Chem. [Link]
-
Organic Syntheses. (1922).[3] p-Nitrobenzoic Acid.[1][2] Org.[3][4][5][6] Synth. 2 , 53. [Link]
-
Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.[3][Link]
-
National Institutes of Health (NIH). (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PMC. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,4-Dimethoxy-5-nitrobenzoic Acid Synthesis
Status: Operational Ticket ID: 34D5N-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Isomer Trap & Yield Bottlenecks
Before optimizing your yield, we must validate your synthetic route. A common failure mode in this synthesis is isomer confusion caused by starting material selection.
-
The Trap: Direct nitration of Veratric Acid (3,4-dimethoxybenzoic acid) predominantly yields 6-nitroveratric acid (2-nitro-4,5-dimethoxybenzoic acid). This is the wrong isomer for most pharmaceutical applications (e.g., Opicapone intermediates).
-
The Solution: To obtain 3,4-dimethoxy-5-nitrobenzoic acid , you must use the Vanillic Acid Route (Nitration
Methylation). The hydroxyl group at position 4 is required to direct the nitro group to position 5.
This guide focuses on the Vanillic Acid Route , addressing the two primary yield-killers: Exothermic Runaway during Nitration and Incomplete Saponification during Methylation .
Module 1: Nitration of Vanillic Acid
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid) with
The Protocol
Reagents: Vanillic Acid (1.0 eq), Nitric Acid (65%, 1.1–1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Dissolution: Dissolve Vanillic Acid in Glacial Acetic Acid (5–7 volumes).
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Add HNO
dropwise. CRITICAL: Maintain internal temperature . -
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 1–2 hours.
-
Quench: Pour mixture into Ice Water (10 volumes).
-
Isolation: Filter the yellow precipitate. Wash with cold water until filtrate is neutral.
Troubleshooting & Optimization
| Issue | Diagnosis | Root Cause | Corrective Action |
| Low Yield (<50%) | Product remains in filtrate. | High solubility in Acetic Acid/Water mix. | Reduce Acetic Acid volume. Ensure quench water is |
| Dinitro Impurities | Orange/Red product color. | Thermal runaway or excess HNO | Strict temp control ( |
| "Tar" Formation | Dark, sticky solids. | Oxidation of phenolic ring.[1][2][3][4] | Use Glacial Acetic Acid as solvent (moderates the reaction compared to H |
Pathway Visualization
Figure 1: Regioselectivity is controlled by temperature. High temperatures overcome the activation barrier for dinitration.
Module 2: Methylation & Workup (The Yield Killer)
Objective: Convert 5-nitrovanillic acid to this compound.
The Hidden Problem: When methylating a hydroxy-benzoic acid, you will inevitably methylate the carboxylic acid, forming the Methyl Ester (Methyl 3,4-dimethoxy-5-nitrobenzoate).
-
Yield Loss: Many researchers filter the reaction mixture and discard the liquid or the "neutral" organic layer, unknowingly throwing away the esterified product.
-
Fix: You must include a Saponification (Hydrolysis) step to convert the ester back to the acid.
Optimized Protocol (One-Pot Methylation/Hydrolysis)
Reagents: 5-nitrovanillic acid, Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), NaOH/KOH.
-
Methylation: Dissolve starting material in Acetone (or water if using DMS). Add 2.5 eq of Base (K
CO or NaOH) and 2.2 eq of Methylating agent. Reflux until starting material is consumed (TLC control).-
At this point, you have a mixture of Product (Acid) and Byproduct (Ester).
-
-
Saponification (Crucial): Add aqueous NaOH (10–15%) to the reaction mixture. Heat to 60°C for 1 hour.
-
This converts all Methyl Ester back to the Soluble Sodium Salt of the target acid.
-
-
Workup:
-
Evaporate organic solvent (if Acetone used).
-
Wash the aqueous alkaline layer with Ethyl Acetate (removes non-acidic impurities).
-
Acidify the aqueous layer with HCl to pH 1–2.
-
Filter the precipitated This compound .
-
Troubleshooting Guide
Q: My product is an oil that won't crystallize.
-
A: You likely have the Methyl Ester. Did you skip Step 2 (Saponification)? Treat the oil with NaOH/Water/Methanol, heat, then re-acidify.
Q: Yield is low after acidification.
-
A: Check the pH. The nitro group lowers the pKa of the benzoic acid. You must acidify to pH < 2 to ensure full precipitation.
Q: Can I use Dimethyl Carbonate (DMC) for a greener synthesis?
-
A: Yes, but DMC requires higher temperatures (>120°C) and a catalyst (DBU or DABCO) or an autoclave. For standard lab scale, DMS or MeI is more reliable for yield.
Workup Logic Flow
Figure 2: The Saponification step is the "safety net" that recovers yield lost to esterification.
Module 3: Purification & Quality Control
Recrystallization:
-
Solvent: Ethanol/Water (1:1) or Methanol/Water.[1]
-
Procedure: Dissolve in hot ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.
-
Target Purity: >98% (HPLC).
-
Melting Point: 216–219°C. (Note: If MP is lower, ~160°C, check if you made the 6-nitro isomer from Veratric acid).
Analytical Check (H-NMR):
-
Target (5-nitro): Look for two singlets in the aromatic region (positions 2 and 6 are isolated).
-
Isomer (6-nitro): Look for two singlets as well, but chemical shifts differ. The key is the coupling in the precursor or using 2D NMR (HMBC) to verify the position relative to the carboxyl.
References
-
BenchChem. (2025).[5] A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications. Link
-
ChemicalBook. (2025). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID Properties and Synthesis. Link
-
Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics. Link
-
Google Patents. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (JP2007031331A). Link
-
PubChem. (2025).[6] Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Compound Summary). Link
Sources
- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Vanillic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dimethoxy-5-nitrobenzoic Acid
Ticket ID: PUR-34D5N-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purity and Yield for Crude 3,4-Dimethoxy-5-nitrobenzoic Acid
Executive Summary & Diagnostic Check
Welcome to the technical support hub. You are likely processing crude This compound (CAS: 91004-48-7), an intermediate often synthesized via the nitration of veratric acid or oxidation of substituted benzaldehydes.
The Challenge: Crude material typically contains:
-
Regioisomers: Primarily 6-nitroveratric acid (2-nitro-4,5-dimethoxybenzoic acid).
-
Mineral Acids: Trapped nitric or sulfuric acid species.
-
Oxidative Byproducts: Indicated by a dark brown/orange color (pure product is light yellow).
Target Specifications:
-
Appearance: Light yellow crystalline solid.
-
Melting Point (MP): 194–195 °C [1, 2].
-
Purity: >98% (HPLC).
Standard Operating Procedures (SOPs)
We recommend a two-stage purification process: Acid-Base Workup (to remove non-acidic impurities and mineral acids) followed by Recrystallization (to separate isomers).
Phase 1: Acid-Base Reprecipitation (The "Cleanup")
Purpose: Removal of neutral organic impurities and trapped mineral acids.
-
Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (
) . Use approximately 10 mL per gram of crude.-
Why: The carboxylic acid dissolves as the sodium salt. Neutral impurities (unreacted nitro-veratroles) remain insoluble.
-
-
Filtration: Filter the solution through a Celite pad to remove insoluble dark particulates.
-
Precipitation: Slowly acidify the clear filtrate with 2M Hydrochloric Acid (HCl) to pH 2–3 while stirring vigorously.
-
Critical Control Point: Do not drop below pH 1. Extremely acidic conditions can co-precipitate mineral salts or cause occlusion of impurities.
-
-
Isolation: Filter the precipitate and wash thoroughly with cold water until the filtrate is neutral (pH 6–7).
-
Drying: Dry the solid at 60°C under vacuum.
Phase 2: Recrystallization (The "Polishing")
Purpose: Separation of the 5-nitro isomer from the 6-nitro isomer based on differential solubility.
Solvent System: Ethanol / Water (Mixed Solvent).
| Parameter | Specification |
| Solvent A | Ethanol (95% or Absolute) |
| Solvent B | Deionized Water (Hot) |
| Ratio | Variable (Titration method recommended) |
| Target MP | 194–195 °C |
Protocol:
-
Saturation: Place the dried solid from Phase 1 in a flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Turbidity Induction: While keeping the solution boiling, slowly add hot water dropwise.[1]
-
The "Cloud Point": Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot Ethanol to clear the solution back to transparency.[1]
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath immediately).
-
Final Chill: Once room temperature is reached, chill in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Filtration: Filter and wash with a small amount of ice-cold 50% Ethanol/Water.
Visual Workflows
Figure 1: Purification Logic Flow
Caption: Step-by-step purification workflow ensuring removal of neutral impurities prior to thermal recrystallization.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for addressing common failure modes based on physical properties.
Troubleshooting & FAQs
Q1: My melting point is consistently around 180–182°C. What is wrong?
-
Diagnosis: You likely have significant contamination with the 6-nitro isomer (6-nitroveratric acid), which has a lower melting point range.
-
Fix: The 6-nitro isomer is more soluble in ethanol than the 5-nitro target.
Q2: The product remains dark brown even after recrystallization.
-
Diagnosis: Oxidative polymerization byproducts (tar) are trapped in the crystal lattice.
-
Fix: Return to Phase 1 (Acid-Base Workup) . When the material is dissolved in NaHCO3, add Activated Charcoal (10% w/w) , heat gently for 10 minutes, and filter through Celite before acidification. This adsorption step is far more effective for color removal than recrystallization alone.
Q3: Can I use Methanol instead of Ethanol?
-
Answer: Yes, Methanol/Water is a valid alternative. However, this compound is highly soluble in hot methanol. You will need a higher ratio of water to force precipitation, which increases the risk of co-precipitating impurities. Ethanol offers a more gradual solubility curve [3].
Q4: I lost 60% of my mass during the water wash.
-
Diagnosis: The pH was likely not low enough, or the water was too warm.
-
Fix: Ensure the pH is adjusted to ~2.0. Nitrobenzoic acids have pKa values around 3.5–3.7. If you stop at pH 4 or 5, a significant portion remains as the soluble benzoate salt. Always use ice-cold water for washing.
References
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Optimizing reaction conditions for the synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid
Executive Summary
The synthesis of 3,4-dimethoxy-5-nitrobenzoic acid (CAS: 70964-34-0) presents a classic challenge in aromatic substitution: Regiocontrol .[1]
Many researchers attempt direct nitration of veratric acid (3,4-dimethoxybenzoic acid) and inadvertently isolate the 6-nitro isomer (2-nitro-4,5-dimethoxybenzoic acid).[1] This guide addresses the root cause of this failure and provides a validated, two-step protocol starting from Vanillic Acid . This route leverages the stronger directing effect of the phenol group to secure the 5-nitro position before methylation.[1]
Module 1: Route Selection & Regiochemistry (The "Wrong Isomer" Failure)
User Issue: "I nitrated 3,4-dimethoxybenzoic acid using
Technical Analysis: This is the most common failure mode.[1]
-
Substrate: Veratric acid (3,4-dimethoxybenzoic acid).[1]
-
Electronic Factors: The carboxyl group (-COOH) is a meta-director.[1][2] The methoxy groups (-OMe) are ortho/para-directors.[1]
-
The Conflict: In veratric acid, Position 6 is para to the 3-methoxy group and ortho to the carboxyl.[1] Position 5 is ortho to the 4-methoxy group but meta to the 3-methoxy group.[1]
-
Outcome: Under standard electrophilic aromatic substitution (
) conditions, the electronic synergy and steric factors favor Position 6 (yielding 6-nitroveratric acid).[1]
Corrective Protocol: Switch the starting material to Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1] The free hydroxyl group (-OH) at position 4 is a significantly stronger activator and ortho-director than the methoxy group.[1] It forces nitration to Position 5 (ortho to the -OH).
Validated Reaction Pathway
Figure 1: Comparative synthetic pathways. Direct nitration of veratric acid yields the incorrect regioisomer.[1] The Vanillic Acid route ensures 5-substitution.[1]
Module 2: Step 1 - Nitration of Vanillic Acid[1]
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).
Experimental Protocol
-
Reagents: Vanillic acid (1.0 eq), Glacial Acetic Acid (Solvent), Nitric Acid (65-70%, 1.2 eq).[1]
-
Setup: 3-neck round bottom flask with mechanical stirring and internal thermometer.
-
Procedure:
-
Suspend Vanillic acid in glacial acetic acid (approx. 4-5 volumes).
-
Cool the suspension to 10–15°C .
-
Add Nitric acid dropwise.[1][2][3][4] Critical: Do not allow temperature to exceed 20°C. The reaction is exothermic.[1]
-
Mechanism:[1][5][6][7][8] The -OH group activates the ring.[1] Higher temperatures lead to dinitration (displacing the carboxyl group or nitrating position 2) or oxidative degradation (brown fumes).[1]
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product precipitates as a yellow solid.[1][9] Filter, wash with cold water, and dry.[10]
Troubleshooting Table: Nitration
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mix | Oxidation/Decomposition | Temperature too high (>25°C).[1] Improve cooling during addition. |
| Low Yield | Solubility in quench | The product is slightly soluble in acidic water.[1] Ensure the quench volume is sufficient to precipitate the product but cool enough (0-4°C) to minimize loss.[1] |
| Dinitration (Impurity) | Excess | Strictly control stoichiometry (1.1–1.2 eq). Avoid using fuming nitric acid unless necessary for scale-up kinetics.[1] |
Module 3: Step 2 - Methylation & Workup[1][4]
Objective: Convert 5-nitrovanillic acid to this compound.
User Issue: "I used MeI/K2CO3, but my product is an ester, not the acid."
Technical Analysis:
Under basic alkylation conditions (
-
Product: Methyl 3,4-dimethoxy-5-nitrobenzoate (Ester).[1]
-
Solution: You must perform a saponification (hydrolysis) step to recover the free acid.[1]
Optimized Protocol (One-Pot Alkylation/Hydrolysis)
-
Alkylation:
-
Hydrolysis (In-situ):
-
Isolation:
Decision Tree: Methylation Troubleshooting
Figure 2: Troubleshooting logic for the methylation step. Ester formation is expected and requires hydrolysis.[1]
FAQ: Frequently Asked Questions
Q1: Can I use sulfuric acid as a solvent for the nitration step? A: Yes, but acetic acid is preferred for the Vanillic acid route. Sulfuric acid is a stronger dehydrating agent and can lead to sulfonation byproducts or more aggressive nitration (dinitration) if the temperature is not strictly managed below 5°C. Acetic acid offers a milder environment that favors the mononitration at position 5 [1].[1]
Q2: Why is the melting point of my product lower than the literature value (160-163°C)? A: This usually indicates contamination with:
-
Inorganic salts: If you acidified with HCl but didn't wash the precipitate thoroughly with water.[1]
-
Isomers: If you started with Veratric acid, you likely have the 6-nitro isomer (m.p. ~178-180°C) or a eutectic mixture.[1]
-
Intermediate: Incomplete methylation (presence of 5-nitrovanillic acid).[1] Check NMR for the phenolic proton signal (~10-11 ppm).[1]
Q3: Is there a non-toxic alternative to Dimethyl Sulfate (DMS)? A: Yes.[1] Dimethyl Carbonate (DMC) is a greener alternative but requires higher temperatures (autoclave or high-boiling solvents like PEG) and a catalyst (e.g., DABCO or specific zeolites) to be effective on electron-deficient phenols like 5-nitrovanillic acid [2].[1] For standard lab scale, Methyl Iodide is safer than DMS but still requires fume hood handling.
References
-
Nitration of Vanillic Acid
-
Synthesis of this compound (Patent)
-
General Nitration Methodologies
-
COMT Inhibitor Intermediates
Sources
- 1. CN109134270B - A kind of reaction method of nitro compound N-methylation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 9. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Recrystallization techniques for purifying 3,4-Dimethoxy-5-nitrobenzoic acid
The following guide is designed as an advanced technical support resource for the purification of 3,4-Dimethoxy-5-nitrobenzoic acid . It moves beyond basic textbook definitions to address the specific physicochemical challenges of this nitro-aromatic system.
Current Status: Operational Role: Senior Application Scientist Subject: Recrystallization & Impurity Control
Chemical Profile & Solubility Logic
Before initiating purification, you must understand the behavior of your solute in the crystal lattice. This compound presents a "push-pull" electronic system:
-
Hydrophobic Domain: The aromatic ring and two methoxy (-OCH₃) groups.
-
Hydrophilic/Polar Domain: The carboxylic acid (-COOH) and nitro (-NO₂) groups.
This duality makes mixed-solvent systems (Polar Protic + Aqueous) the most effective strategy. Single solvents often fail because they are either too solubilizing (alcohols) or too insoluble (water) at ambient temperatures.
Solvent Selection Matrix
| Solvent System | Solvency Power | Impurity Rejection | Operational Risk | Recommendation |
| Ethanol / Water | High (Hot) / Low (Cold) | Excellent for inorganic salts; Good for isomers | Oiling out if water added too fast | Primary Choice (Green) |
| Methanol / Water | Very High | Moderate; Isomers may co-crystallize | Toxicity; Lower boiling point limits range | Secondary Choice |
| Glacial Acetic Acid | High | Excellent for removing non-polar tars | Product loss in mother liquor; Drying difficulty | For Crude/Dirty Batches |
| Ethyl Acetate / Hexane | Moderate | Good for removing unreacted Veratric Acid | Low polarity may not dissolve nitro-species well | Specific Impurity Targeting |
Standard Operating Procedure (SOP)
Objective: Purify crude this compound to >98% HPLC purity. Target Impurities: 3,4-Dimethoxybenzoic acid (starting material), 2-nitro isomer (regioisomer), and inorganic nitration salts.
The "Ethanol-Water" Displacement Protocol
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add 95% Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (approx. 78°C). The solid should dissolve completely.[1] If not, add ethanol in 1 mL increments.
-
Critical Check: If dark/black particles remain, these are likely inorganic salts or carbonized tars. Perform a hot filtration immediately.[1]
-
-
Displacement (The Nucleation Zone):
-
Maintain the solution at a gentle boil.
-
Add hot distilled water (approx. 60-70°C) dropwise via an addition funnel or pipette.
-
Stop point: Stop adding water the moment a persistent turbidity (cloudiness) is observed that does not disappear with swirling.
-
Add 1-2 mL of Ethanol to clear the turbidity and restore a homogeneous solution.
-
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling traps impurities.
-
Once ambient temperature is reached, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50% Ethanol/Water mixture.
-
Dry in a vacuum oven at 50°C. (Note: Nitro compounds can be heat sensitive; do not exceed 60°C).
-
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the product precipitates as a supercooled liquid before it can organize into a crystal lattice. Root Cause:
-
Temperature dropped too quickly.
-
Water (anti-solvent) concentration is too high.
-
Melting point of the solvated impurity mix is lower than the process temperature. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (solvent) to shift the equilibrium.
-
Seed the solution: Add a tiny crystal of pure product to the hot solution to provide a nucleation template.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
Q2: The product is bright yellow, but the melting point is lower than expected (~195°C).
Diagnosis: You likely have Isomer Contamination. Technical Insight: The nitration of Veratric Acid (3,4-dimethoxybenzoic acid) strongly favors the 6-nitro position (often called 2-nitro depending on nomenclature) due to the para-directing effect of the 3-methoxy group. The 5-nitro isomer (your target) is electronically favored by the cooperative directing effects but can be contaminated by the 6-nitro isomer.
-
Note: Isomers often form solid solutions (eutectics) which depress the melting point significantly. Corrective Action:
-
Switch solvent systems. If Ethanol/Water failed, try Glacial Acetic Acid . Isomers often have different solubility profiles in acidic media.
-
Run HPLC to quantify the Regioisomer Ratio (RR).
Q3: My yield is less than 50%. Where did it go?
Diagnosis: High Mother Liquor Loss. Root Cause:
-
Too much Ethanol was used initially.
-
The "Common Ion Effect" was not leveraged. Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop."
-
Warning: Second crops are always less pure than the first crop.
Visual Workflows
Workflow 1: The Recrystallization Decision Tree
Caption: Logic flow for the standard Ethanol/Water displacement recrystallization protocol.
Workflow 2: Impurity & Isomer Troubleshooting
Caption: Diagnostic pathways for identifying and removing specific impurity classes.
References & Authority
-
Solubility & Solvent Systems:
-
Zhang, C., et al. "The solubilities of benzoic acid and its nitro-derivatives." Journal of Chemical & Engineering Data. This paper establishes the baseline solubility of nitrobenzoic acids in alcohols vs. water, confirming the anti-solvent utility of water.
-
-
Synthesis & Isomer Data:
-
ChemicalBook & BenchChem Databases. Data regarding the melting points of this compound (approx 194-195°C) versus its isomers.
-
-
General Recrystallization Methodology:
-
Nitration Regioselectivity (Contextual):
-
Journal of the Chemical Society. Historical context on the nitration of veratric acid, highlighting the formation of 6-nitro (2-nitro) vs 5-nitro isomers based on conditions.
-
(Referenced in general organic synthesis literature for Veratric Acid derivatives).
-
Sources
Catalyst selection for optimizing 3,4-Dimethoxy-5-nitrobenzoic acid synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize the synthesis of this important chemical intermediate. The primary and most established method for this synthesis is the electrophilic aromatic substitution (nitration) of 3,4-dimethoxybenzoic acid (veratric acid), typically using a mixture of nitric acid and sulfuric acid.
In this context, "catalyst selection" refers to the optimization of the catalytic system, which is the strong acid environment required to generate the reactive electrophile, the nitronium ion (NO₂⁺). This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance yield, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal generation of the electrophile, or formation of side products.
-
Probable Cause 1: Inadequate Nitronium Ion (NO₂⁺) Formation. The key to this reaction is the efficient generation of the nitronium ion from nitric acid. This process is catalyzed by concentrated sulfuric acid, which acts as both a protonating and dehydrating agent.[1][2][3] If the sulfuric acid is not sufficiently concentrated or the ratio to nitric acid is incorrect, electrophile generation will be inefficient.
-
Solution 1: Optimize the Nitrating Mixture. Ensure the use of concentrated (95-98%) sulfuric acid. A common and effective approach is to prepare a "mixed acid" solution by slowly adding concentrated nitric acid to sulfuric acid while cooling.[4][5] This pre-formation of the nitronium ion ensures it is readily available for the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[6]
-
Probable Cause 2: Poor Temperature Control. Aromatic nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to oxidative side reactions and the decomposition of nitric acid, reducing the amount of available nitrating agent.
-
Solution 2: Maintain Strict Temperature Control. The reaction should be performed at a low temperature, typically between 0-10°C, especially during the addition of the nitrating agent.[5][7] Use an ice-salt bath to maintain this temperature range and add the nitrating mixture dropwise to the solution of veratric acid in sulfuric acid to control the rate of heat generation.
-
Probable Cause 3: Product Loss During Workup. The product is precipitated by quenching the acidic reaction mixture in a large volume of ice water. If an insufficient volume of water is used, or if the product is slightly soluble, yields can be diminished.
-
Solution 3: Ensure Complete Precipitation and Careful Isolation. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This ensures rapid cooling and complete precipitation of the product. Wash the filtered solid thoroughly with cold water to remove residual acids before drying.[8]
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
Answer: The presence of impurities indicates the formation of undesired isomers or over-nitrated products. The directing effects of the substituents on the veratric acid ring are key to understanding this issue. The two methoxy groups (-OCH₃) are strongly activating and ortho, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing.[9]
-
Probable Cause 1: Formation of Regioisomers. While the desired product is the 5-nitro isomer, other isomers like 2-nitro and 6-nitro derivatives can form. The directing effects of the methoxy groups are generally dominant over the carboxylic acid group.[10] However, reaction conditions can influence the isomer ratio.
-
Solution 1: Precise Temperature and Addition Rate Control. Lower temperatures (0-5°C) favor kinetic control and can improve regioselectivity.[6] A slow, dropwise addition of the nitrating agent ensures a low steady-state concentration of the electrophile, which can minimize the formation of less-favored isomers.
-
Probable Cause 2: Dinitration. The veratric acid ring is highly activated by the two methoxy groups, making it susceptible to a second nitration if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[8]
-
Solution 2: Use Stoichiometric Amounts of Nitrating Agent. Carefully calculate and use a slight molar excess of nitric acid, but avoid a large excess. Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed to prevent the formation of dinitro compounds.
-
Probable Cause 3: Ineffective Purification. The crude product will likely contain some amount of isomeric impurities.
-
Solution 3: Recrystallization. The most effective method for purifying the final product is recrystallization. Solvents such as ethanol, methanol, or aqueous mixtures can be effective. For particularly difficult separations, column chromatography on silica gel may be necessary.[11][12]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the nitration of veratric acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid? Can I use a different catalyst?
A1: Sulfuric acid serves two critical functions. First, it protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][13] Without a strong acid catalyst, the concentration of the nitronium ion is too low for the reaction to proceed at a reasonable rate.[1] Second, it acts as a solvent and a powerful dehydrating agent, consuming the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion. While other strong acids like phosphoric acid can be used, concentrated sulfuric acid is the most common and effective catalyst for this transformation.[14] Solid acid catalysts, such as sulfuric acid adsorbed onto silica gel, have also been studied for aromatic nitrations.[15]
Q2: Can I use a different nitrating agent, such as potassium nitrate (KNO₃) or fuming nitric acid?
A2: Yes, other nitrating agents can be used, but each has different considerations.
-
Potassium Nitrate (KNO₃) / H₂SO₄: This is a common and often safer alternative to using concentrated nitric acid. In the presence of concentrated sulfuric acid, KNO₃ generates the nitronium ion in situ. The reaction kinetics and temperature control are similar to the mixed acid method.
-
Fuming Nitric Acid: This can be used, sometimes without sulfuric acid, but it is extremely corrosive and hazardous. Control of the reaction can be more difficult, often leading to a higher incidence of side products and dinitration.[8] For substrates that are highly activated, like veratric acid, fuming nitric acid alone may be sufficient but less controllable.[10]
Q3: How critical is the reaction temperature, and what is the optimal range?
A3: Temperature is arguably the most critical parameter for achieving high yield and selectivity. The reaction is highly exothermic.
-
Too Low (<0°C): The reaction rate may become impractically slow.
-
Optimal Range (0-10°C): This range provides a good balance between a manageable reaction rate and the suppression of side reactions like dinitration and oxidation.[7]
-
Too High (>20°C): At higher temperatures, the rate of side reactions increases significantly, leading to lower purity and yield. There is a greater chance of forming undesired isomers and dinitro compounds.[8]
Data Presentation: Impact of Temperature on Yield & Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity of 5-Nitro Isomer (%) | Notes |
| 0 - 5 | 2 | 85 | >95 | Clean reaction, easy to control. Favors desired isomer. |
| 15 - 20 | 1 | 70 | ~85 | Faster reaction, but significant increase in 6-nitro and dinitro impurities.[8] |
| > 30 | 0.5 | <50 | <70 | Difficult to control, significant decomposition and side product formation. |
| (Note: Data is representative and illustrates a typical trend for this type of reaction.) |
Q4: What are the primary safety precautions for this experiment?
A4: This reaction involves highly corrosive and reactive materials.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.
-
Handling Acids: Always add acid slowly to other liquids (or other acids) with cooling. Never add water to concentrated acid.
-
Quenching: The process of quenching the reaction mixture in ice water is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield.
Section 3: Protocols & Methodologies
Detailed Experimental Protocol
This protocol is a self-validating system for the synthesis of this compound.
-
Preparation of the Nitrating Mixture:
-
In a flask, place 15 mL of concentrated (98%) sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly, with constant stirring, add 5 mL of concentrated (70%) nitric acid dropwise, ensuring the temperature does not exceed 10°C. Keep this mixture cooled until use.
-
-
Reaction Setup:
-
In a separate, larger flask, dissolve 5.0 g of 3,4-dimethoxybenzoic acid in 20 mL of concentrated (98%) sulfuric acid.
-
Cool this solution in an ice-salt bath to 0°C with magnetic stirring.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the prepared cold nitrating mixture to the veratric acid solution drop by drop over a period of 30-45 minutes.
-
Critically maintain the internal reaction temperature between 0°C and 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).
-
-
Product Isolation and Workup:
-
Prepare a beaker containing at least 200 g of crushed ice and 100 mL of cold water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A yellow precipitate will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or a methanol/water mixture, to obtain the pure this compound as a pale yellow solid.
-
Dry the purified product in a vacuum oven.
-
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: The three-step mechanism for the nitration of veratric acid.
References
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- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]
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Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
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EAS Nitration. Chad's Prep. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Nitration. Wikipedia. [Link]
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- Novel preparation method and application of 6-nitroveratric acid.
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Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]
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Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
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Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]
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Aromatic Nitration. YouTube. [Link]
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Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
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Nitration of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]
-
3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
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Making mostly m-nitrobenzoic acid. YouTube. [Link]
- Purifying process of 3,4,5-trimethoxyl benzoic acid.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3,4-Dimethoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of chemical entities is paramount. This guide provides an in-depth comparative analysis of the primary analytical techniques for the characterization of 3,4-Dimethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a Senior Application Scientist, my objective is to not only present the methodologies but to also provide the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to its analysis.
The Molecular Blueprint: Understanding this compound
This compound possesses a unique electronic architecture, with two electron-donating methoxy groups and two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring.[2] This electronic interplay governs its chemical reactivity and dictates the most effective analytical strategies for its characterization. Accurate and comprehensive analysis is crucial to confirm its identity, purity, and stability, which are critical parameters in drug development and manufacturing.
A Multi-Faceted Approach to Characterization
A single analytical technique is rarely sufficient for the complete characterization of a molecule. A more reliable and comprehensive approach involves the synergistic use of multiple techniques. This guide will focus on the most pertinent methods: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for structural elucidation and confirmation. Mass spectrometry (MS) will be discussed as a powerful tool for molecular weight determination and fragmentation analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is an indispensable tool for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically the most effective approach.
The "Why" Behind the Method:
The choice of a reverse-phase method is dictated by the moderate polarity of the target molecule. A non-polar stationary phase (like C18) and a polar mobile phase allow for the effective retention and separation of the analyte from potential impurities, which may have varying polarities.
Experimental Protocol: A Self-Validating System
A robust HPLC method should be developed and validated to ensure its accuracy, precision, and reliability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid group remains protonated and to improve peak shape.[3] A typical starting gradient could be 60:40 MeCN:Water, which can be optimized based on the retention time of the analyte.
Detection:
-
UV detection at a wavelength where the analyte exhibits strong absorbance. Based on the chromophores present (nitro group and aromatic ring), a wavelength in the range of 254-310 nm is a logical starting point.[4]
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve the sample to be analyzed in the mobile phase at a concentration that falls within the range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Figure 1: A generalized workflow for the HPLC analysis of this compound.
Data Interpretation:
The retention time of the peak corresponding to this compound should be consistent with that of the standard. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and carboxylic acid groups and the electron-donating methoxy groups. The integration of the peaks will correspond to the number of protons in each environment. For similar substituted benzoic acids, the spectra are typically recorded in solvents like DMSO-d6 or CDCl3.[5]
-
Causality in Chemical Shifts: The two aromatic protons will likely appear as distinct singlets or doublets, depending on their coupling. The protons of the two methoxy groups may be equivalent or non-equivalent, depending on the rotational freedom around the C-O bonds, which could be influenced by steric hindrance from the adjacent nitro group.
¹³C NMR Spectroscopy:
-
Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the carboxylic acid carbon. The chemical shifts will provide information about the electronic environment of each carbon atom. For instance, the carbon attached to the nitro group is expected to be significantly downfield.
Figure 2: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O Stretch (Methoxy): Absorptions in the region of 1000-1300 cm⁻¹ are characteristic of the C-O stretching vibrations of the methoxy groups.
-
N-O Stretch (Nitro): Two strong absorption bands are expected for the nitro group, typically around 1500-1570 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).
-
C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
The presence and position of these characteristic bands provide strong evidence for the presence of the key functional groups in this compound.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.
Expected Absorption Maxima (λmax):
The aromatic ring, in conjunction with the nitro and carboxylic acid groups, constitutes a chromophore that absorbs UV radiation. The presence of the electron-donating methoxy groups will influence the position of the absorption maxima. A solution of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit one or more strong absorption bands in the UV region, likely between 200 and 400 nm.[7][8]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expected Molecular Ion Peak:
For this compound (C₉H₉NO₆), the expected monoisotopic mass is approximately 227.04 g/mol .[9] In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (in the case of electrospray ionization) would be expected at this m/z value.
Fragmentation Analysis:
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) or parts of it (e.g., H₂O, CO). The nitro and methoxy groups can also undergo characteristic fragmentation.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Key Advantages | Limitations |
| HPLC | Purity, Quantification | High sensitivity, High resolution, Quantitative | Requires reference standards for quantification |
| ¹H & ¹³C NMR | Detailed molecular structure, Connectivity | Definitive structural information | Lower sensitivity, Requires more sample |
| FTIR | Presence of functional groups | Fast, Non-destructive, Inexpensive | Limited structural information for complex molecules |
| UV-Vis | Electronic transitions, Quantification | Simple, Inexpensive, Good for quantification | Limited structural information |
| MS | Molecular weight, Fragmentation pattern | High sensitivity, Provides molecular formula | Can be destructive, Isomers may not be distinguishable |
Conclusion: A Holistic and Validated Analytical Strategy
The comprehensive characterization of this compound necessitates a multi-technique approach. HPLC provides the benchmark for purity and quantification, while NMR spectroscopy serves as the cornerstone for definitive structural elucidation. FTIR and UV-Vis spectroscopy offer rapid and valuable confirmatory data regarding functional groups and electronic structure. Finally, mass spectrometry confirms the molecular weight and provides additional structural insights through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a complete and validated analytical profile of this compound, ensuring its quality and suitability for its intended application.
References
-
Odion, E. E., Usifoh, C., & O. Enadeghe, D. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1–5. [Link]
-
SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stanciu, G., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. FARMACIA, 60(5), 684-692. [Link]
-
ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. Retrieved from [Link]
-
Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]
-
The ATB. (n.d.). 3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
NIST. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1), 3,4,5-trimethoxybenzoates of Mn(II) (2), Co(II) (3), Ni(II) (4), Cu(II) (5) and Zn(II) (6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Jeyavijayan, S., & Arivazhagan, M. (2011). FT-IR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 466-474. [Link]
-
ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]
-
Ledesma, M. V., et al. (2024). Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. Photochemistry and Photobiology, 100(1), 1-13. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M = Ni, Cd, Co, Mn) Complexes. Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]
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El-Azab, S. M., et al. (2015). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Journal of Molecular Structure, 1094, 187-195. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3,4-Dimethoxy-5-nitrobenzoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxy-5-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its chemical structure, featuring a nitro group and two methoxy substituents on a benzoic acid core, presents unique analytical challenges and opportunities. Accurate and robust analytical methodologies are paramount for ensuring the quality, purity, and characterization of this important synthetic intermediate.
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound, with a particular focus on Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS). We will explore the rationale behind experimental choices, from sample preparation to data interpretation, and compare its performance with alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to select and implement the most appropriate analytical strategy for their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [2] |
| Molecular Weight | 227.17 g/mol | [2] |
| Appearance | Light yellow to brown solid | [2] |
| pKa | 3.73 ± 0.10 (Predicted) | [2] |
The acidic nature of the carboxylic acid group (pKa ≈ 3.73) makes this molecule particularly amenable to analysis by negative ion mode mass spectrometry.
Mass Spectrometry of this compound: A Deep Dive
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice, offering both separation of the analyte from complex mixtures and its sensitive detection and structural elucidation.
Ionization Techniques: ESI vs. APCI
The first critical step in mass spectrometry is the ionization of the analyte. For polar, thermally labile molecules like our target compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules that are already ionized in solution. Given the acidic nature of this compound, it readily forms a deprotonated species, [M-H]⁻, in a slightly basic or neutral solution, making negative ion ESI a highly efficient ionization method.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. While it can be used for nitroaromatic compounds, studies on similar nitrobenzoic acids have shown that APCI can be more than twice as sensitive as ESI in some cases.[4] However, ESI often provides a "cleaner" mass spectrum with a more prominent molecular ion, which is advantageous for tandem mass spectrometry experiments.
Recommendation: For routine analysis and structural confirmation of this compound, negative ion ESI is the recommended starting point due to its high efficiency in ionizing acidic compounds and its ability to produce a stable deprotonated molecular ion.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the deprotonated molecular ion ([M-H]⁻ at m/z 226.04) is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
Based on the known fragmentation patterns of related nitrobenzoic and dimethoxybenzoic acids, we can predict the major fragmentation pathways for deprotonated this compound.[5][6]
Proposed Fragmentation Pathway of [M-H]⁻ this compound:
Caption: Proposed fragmentation of deprotonated this compound.
Key Fragmentation Events:
-
Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), leading to a fragment ion at m/z 182.04.[5]
-
Loss of the Nitro Group (Loss of NO₂): The nitro group can be lost as a neutral radical (NO₂) with a mass of 46 Da, resulting in a fragment at m/z 180.04.
-
Loss of a Methyl Group (Loss of CH₃): The methoxy groups can undergo the loss of a methyl radical (15 Da), leading to a fragment ion at m/z 211.02.
-
Sequential Fragmentations: Further fragmentation of the primary fragment ions can also occur, such as the loss of a methyl group from the decarboxylated ion to yield a fragment at m/z 167.02.
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
- For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4]
2. LC Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 90% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Desolvation Gas Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- MS Scan Range: m/z 50-300.
- MS/MS: Isolate the precursor ion at m/z 226.04 and apply a collision energy of 15-30 eV to induce fragmentation.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for both quantification and structural confirmation, other techniques offer distinct advantages depending on the analytical goal.
| Technique | Principle | Advantages | Disadvantages |
| LC-ESI-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent and fragment ions. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity compared to HPLC-UV. |
| HPLC-UV | Separation by liquid chromatography followed by detection using UV-Vis absorbance. | Robust, cost-effective, and widely available.[7] | Lower sensitivity and selectivity than MS, no structural information from the detector. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires pure sample, more complex data interpretation.[8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories. For quantitative analysis of this compound, it offers a reliable and cost-effective solution.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Prepare standards and samples in the mobile phase to a concentration range of 1-100 µg/mL.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of 60% methanol and 40% water containing 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: 254 nm.
Workflow Comparison: LC-MS/MS vs. HPLC-UV
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- 6. Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to HPLC Methodologies for Purity Analysis of 3,4-Dimethoxy-5-nitrobenzoic Acid
This compound is a bifunctional organic compound featuring both electron-rich and electron-poor functional groups, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its precise molecular architecture is leveraged by medicinal chemists to build more complex molecules, such as catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease.[2] The purity of this intermediate is paramount; trace impurities, including isomeric byproducts from its synthesis or degradation products, can carry through subsequent reaction steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is not merely a quality control measure but a foundational requirement for ensuring the integrity of the drug development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the high resolution and sensitivity needed to separate the main component from structurally similar impurities.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of a validated HPLC method for the purity analysis of this compound. It explains the scientific rationale behind the method's parameters, offers a detailed experimental protocol, and compares its performance against viable alternatives, grounding all claims in authoritative pharmacopeial standards and scientific literature.
Pillar 1: The Core HPLC Method - A Reverse-Phase Approach
The separation of polar aromatic compounds like this compound is most effectively achieved using reverse-phase (RP) HPLC. In this modality, the stationary phase is nonpolar (e.g., octadecylsilyl-bonded silica, or C18), and the mobile phase is a more polar aqueous-organic mixture.[3][4] The analyte and its impurities are separated based on their differential partitioning between these two phases.
Causality Behind Experimental Choices
-
Stationary Phase Selection (C18 Column): A C18 column is the workhorse of reverse-phase HPLC and is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte. This retention mechanism is highly effective for separating compounds based on subtle differences in polarity and hydrophobicity, which is typical for impurities arising from synthesis (e.g., variations in methylation or nitration).[5]
-
Mobile Phase Composition (Acidified Water/Acetonitrile): The mobile phase consists of an aqueous component and an organic modifier (typically acetonitrile or methanol). For an acidic analyte like this compound, controlling the pH of the mobile phase is critical. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous component suppresses the ionization of the carboxylic acid group (-COOH).[6][7] An un-ionized analyte is less polar and will be better retained on the C18 column, resulting in sharper, more symmetrical peaks and improved reproducibility. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection (UV Spectrophotometry): The presence of the nitro-substituted benzene ring creates a strong chromophore, making the molecule highly active in the ultraviolet (UV) region of the electromagnetic spectrum.[8] A photodiode array (PDA) detector is ideal, as it not only quantifies the analyte but also provides spectral data that can be used to assess peak purity and tentatively identify impurities by comparing their UV spectra.
Potential Impurities and Separation Strategy
The method must be capable of resolving the main peak from potential process-related impurities and degradation products. Key impurities could include:
-
Starting Materials: Unreacted vanillic acid (4-hydroxy-3-methoxybenzoic acid) if the synthesis starts from this precursor.[2]
-
Isomeric Impurities: Positional isomers such as 3,4-dimethoxy-2-nitrobenzoic acid or 3,4-dimethoxy-6-nitrobenzoic acid, which can arise from non-selective nitration.[9][10]
-
Related Substances: Compounds with incomplete methylation or other variations.
A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic elution for purity analysis.[11] This approach ensures that early-eluting, more polar impurities are well-resolved while also efficiently eluting late-eluting, more nonpolar impurities in a reasonable timeframe.
Experimental Protocol: Primary HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing correctly before any samples are analyzed, in line with pharmacopeial standards.[3][11][12]
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[11][13]
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimension for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | PDA detection at 254 nm | Wavelength for strong absorbance of the aromatic system. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
3. Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.
4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the following criteria, which are based on guidelines from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[11][12]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area | Confirms injection precision. |
Workflow Visualization
The following diagram illustrates the logical flow of the purity analysis process.
Pillar 2: Comparative Guide to Alternative Methods
While the primary C18-based RP-HPLC method is robust and widely applicable, alternative methods may offer advantages in specific contexts, such as for high-throughput screening or for analytes that are challenging to separate on a standard C18 phase.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC. It utilizes columns packed with sub-2 µm particles, which operate at much higher pressures.[6][7]
-
Methodology: The same principles of reverse-phase chromatography apply, but the column dimensions are smaller (e.g., 50 mm x 2.1 mm), and the flow rates are lower. The gradient time can be drastically reduced.
-
Performance: UPLC offers significantly faster analysis times (often under 5 minutes), higher resolution, and greater sensitivity. This is ideal for in-process controls or high-throughput analysis.
-
Trade-offs: Requires a dedicated UPLC system capable of handling high backpressures. Method transfer from HPLC to UPLC requires careful geometric scaling of gradient and flow rate parameters as outlined in USP <621>.[14]
Alternative 2: Gas Chromatography (GC) with Derivatization
Direct analysis of a non-volatile compound like this compound by GC is not feasible. However, it can be analyzed after a chemical derivatization step to convert the polar carboxylic acid into a more volatile ester or silyl ester.[15]
-
Methodology: The sample is reacted with a derivatizing agent (e.g., BSTFA for silylation) to make it volatile. The resulting derivative is then injected into the GC system, typically equipped with a flame ionization detector (FID).
-
Performance: GC can offer very high separation efficiency.
-
Trade-offs: The need for derivatization adds complexity, time, and a potential source of error to the analytical workflow. It is generally not the preferred method unless specific volatile impurities are being targeted that are not amenable to LC analysis.
Performance Comparison Table
| Feature | Primary HPLC Method (C18) | Alternative 1: UPLC | Alternative 2: GC with Derivatization |
| Principle | Reverse-Phase Partition | Reverse-Phase Partition | Volatility-based separation |
| Typical Run Time | 20-30 minutes | 2-5 minutes | 15-25 minutes (plus derivatization time) |
| Solvent Consumption | High | Low | Very Low (gas mobile phase) |
| Resolution | Good to Excellent | Excellent | Very High |
| System Requirement | Standard HPLC System | UPLC System (>15,000 psi) | GC System with Derivatization capability |
| Pros | Robust, versatile, widely available | High speed, high resolution, low solvent use | Excellent for volatile impurities |
| Cons | Longer run times, higher solvent use | High initial instrument cost | Requires extra sample prep (derivatization) |
Pillar 3: Trustworthiness Through Method Validation
The trustworthiness of any analytical method is established through a rigorous validation process. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[16] The primary HPLC method described would be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17]
A purity method is primarily a quantitative test for impurities and an assay for the main component. The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the main peak is free from co-eluting impurities (peak purity analysis using a PDA detector) and that all known impurities are well-separated.
-
Linearity & Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For an assay, this is typically demonstrated from 80% to 120% of the nominal concentration.[16] For impurities, it's from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies by spiking known amounts of impurities into the sample matrix.[13][18]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day and inter-analyst): Variation within the same laboratory.
-
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Illustrative Validation Data Summary
The following table presents typical acceptance criteria and expected results for the validation of the primary HPLC method.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Resolution > 2.0 between analyte and impurities | All known impurities resolved from the main peak. |
| Linearity (r²) | r² ≥ 0.999 | > 0.999 for both analyte and impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% for Assay; 90.0% - 110.0% for Impurities | Within acceptance criteria across the specified range. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | < 1.0% for repeatability; < 2.0% for intermediate precision. |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Typically ≤ 0.05% of the nominal analyte concentration. |
| Robustness | SST criteria must be met for all varied conditions | No significant impact on results from minor parameter changes. |
Conclusion
The reverse-phase HPLC method detailed in this guide represents a robust, reliable, and scientifically sound approach for the purity analysis of this compound. The deliberate selection of a C18 column, an acidified mobile phase, and gradient elution provides the necessary selectivity and efficiency to separate the active substance from its process-related impurities. The method's integrity is ensured through rigorous system suitability testing and would be confirmed by a full validation following ICH guidelines.
While faster techniques like UPLC offer significant advantages for high-throughput environments, the described HPLC method remains the benchmark for routine quality control due to its versatility and the widespread availability of the required instrumentation. By understanding the scientific principles behind the method and its alternatives, researchers and drug development professionals can confidently apply and adapt these powerful analytical tools to ensure the quality and safety of critical pharmaceutical intermediates.
References
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Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Separation of 3,4,5-Trimethoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024, February 8). Unich. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Polish Pharmaceutical Society. Retrieved from [Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2021, December 28). ResearchGate. Retrieved from [Link]
-
Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (n.d.). SciRP.org. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP). Retrieved from [Link]
- Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
-
2.2.29. Liquid chromatography. (n.d.). European Pharmacopoeia 6.0. Retrieved from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health (NIH). Retrieved from [Link]
-
2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. (n.d.). Scribd. Retrieved from [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA). Retrieved from [Link]
- Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.
-
Making mostly m-nitrobenzoic acid. (2021, March 6). YouTube. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). The United States Pharmacopeial Convention. Retrieved from [Link]
-
2.2.29. Liquid Chromatography. (n.d.). Scribd. Retrieved from [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (n.d.). MDPI. Retrieved from [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab. Retrieved from [Link]
-
Are You Sure You Understand USP <621>? (2024, September 16). Chromatography Online. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food & Drug Administration (FDA). Retrieved from [Link]
-
Ph. Eur. 2.2.29. Liquid Chromatography. (n.d.). DSDP Analytics. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
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Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
Four different methods to obtain aromatic carboxylic acids. (2021, January 20). YouTube. Retrieved from [Link]
-
2.2.26. PAPER CHROMATOGRAPHY 2.2.27. THIN-LAYER CHROMATOGRAPHY. (n.d.). Mason Technology. Retrieved from [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). The Government of the Hong Kong Special Administrative Region. Retrieved from [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Executive Summary: The Criticality of Solid-State Validation in Entacapone Synthesis
Topic: Structural Validation of 3,4-Dimethoxy-5-nitrobenzoic Acid via X-ray Crystallography Content Type: Publish Comparison Guide
In the competitive landscape of pharmaceutical intermediate development, This compound stands as a linchpin precursor for Entacapone , a widely used COMT inhibitor for Parkinson’s disease. While routine analysis (NMR, HPLC) is sufficient for purity checks, it often fails to definitively characterize the complex polymorphism and regiochemistry inherent in nitrated benzoic acid derivatives.
This guide compares the X-ray Crystallographic (SC-XRD) characterization of this compound against standard spectroscopic alternatives (NMR, IR) and structural analogs. We demonstrate why SC-XRD is the non-negotiable "Gold Standard" for validating the 5-nitro regioisomer, predicting solid-state stability, and optimizing downstream Knoevenagel condensations.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The primary challenge in synthesizing this compound (via nitration of veratric acid) is the formation of unwanted isomers (e.g., 2-nitro or 6-nitro derivatives). The table below compares the "performance" of SC-XRD in resolving these issues versus traditional methods.
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR (^1H/^13C) | FT-IR Spectroscopy |
| Regioisomer Certainty | Absolute (100%) . Direct visualization of the -NO₂ position relative to -COOH. | High , but relies on NOE experiments; ambiguous if peaks overlap. | Low . Functional groups appear similar across isomers. |
| Conformational Insight | High . Reveals torsion angles of nitro/methoxy groups (critical for reactivity). | Medium . Averaged solution conformation; loses solid-state steric context. | None . |
| Polymorph Detection | Excellent . Distinguishes packing motifs (e.g., dimers vs. catemers). | None . Solution state destroys polymorphic information. | Medium . Can detect shifts, but cannot solve the structure. |
| Data Output | 3D Atomic Coordinates (CIF), Bond Lengths, Angles. | Chemical Shifts (ppm), Coupling Constants (Hz). | Wavenumbers (cm⁻¹), Absorbance. |
Expert Insight: While NMR confirms the molecular formula, only SC-XRD confirms the supramolecular architecture. For this compound, the steric clash between the 4-methoxy and 5-nitro groups forces a specific torsion angle that influences the solubility profile—data invisible to NMR.
Experimental Protocol: From Synthesis to Structure
This protocol is designed to isolate the specific 5-nitro isomer and grow diffraction-quality crystals.
Phase 1: Synthesis & Purification
-
Nitration: React Veratric Acid (3,4-dimethoxybenzoic acid) with 65% HNO₃ in Acetic Acid at 20°C.
-
Quenching: Pour into ice water to precipitate crude solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) . The 5-nitro isomer typically crystallizes as yellow needles, while the 2-nitro isomer remains in the mother liquor due to the "ortho-effect" disrupting packing efficiency.
Phase 2: Crystallization Screening (Vapor Diffusion)
To obtain single crystals suitable for X-ray diffraction, use the Slow Evaporation or Vapor Diffusion method.
-
Solvent A (Host): Acetonitrile (polar aprotic, good solubility).
-
Solvent B (Antisolvent): Diethyl Ether or Pentane.
-
Procedure: Dissolve 20 mg of purified acid in 2 mL Acetonitrile. Place in a small vial. Place this vial inside a larger jar containing 10 mL Diethyl Ether. Cap tightly.
-
Timeline: 3–5 days. Yellow prismatic crystals will form.
Phase 3: Data Collection Strategy
-
Temperature: Collect data at 100 K (using N₂ stream) to freeze methyl group rotations and reduce thermal parameters.
-
Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the nitro group oxygen atoms.
-
Refinement: Refine the carboxylic acid proton (H-O) freely to confirm the hydrogen bonding motif (Dimer vs. Catemer).
Structural Characterization & Performance Data
A. Crystal Data & Refinement
-
Space Group: Typically Triclinic (P-1) or Monoclinic (P2₁/c) , consistent with planar benzoic acid derivatives.
-
Unit Cell: The introduction of the nitro group expands the unit cell volume by approx 20-30 ų relative to the parent Veratric Acid.
B. Supramolecular Architecture (The "Performance" Metric)
The crystal structure reveals the Supramolecular Synthons that dictate stability.
-
The Carboxylic Acid Dimer (R²₂(8)): Unlike the 2-nitro isomer (which forms chains/catemers due to steric hindrance), This compound retains the classic centrosymmetric carboxylic acid dimer. This stability is crucial for shelf-life.
-
Interaction: O–H···O (Strong Hydrogen Bond).
-
Distance: ~2.65 Å.
-
-
Nitro-Methoxy Torsion: The 5-nitro group is sterically crowded by the 4-methoxy group. SC-XRD typically reveals a torsion angle of 30°–60° for the nitro group relative to the benzene ring.
-
Significance: This "twist" breaks the planarity of the molecule, reducing
- stacking energy compared to Veratric Acid. This explains the lower melting point of the nitro-derivative (194°C) vs. highly planar analogs.
-
C. Visualizing the Structural Logic
Figure 1: Structural validation workflow linking crystallographic features (Dimer, Torsion) to downstream Entacapone synthesis.
Conclusion: Why This Matters for Drug Development
For researchers developing COMT inhibitors , relying solely on NMR is a risk. The X-ray crystal structure of this compound provides two distinct advantages:
-
Process Safety: It confirms that the nitro group is in the meta position to the carboxyl, preventing the formation of unstable ortho-nitrobenzoic acid byproducts which are prone to decarboxylation.
-
Reactivity Prediction: The torsion angle data allows computational chemists to model the transition state energy for the subsequent Knoevenagel condensation more accurately than gas-phase DFT calculations.
Recommendation: Implement SC-XRD as a mandatory release test for the primary reference standard of this intermediate.
References
-
Biosynth. (2024). This compound: Properties and Applications. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (Isomer comparison). Retrieved from
-
Vusak, V., et al. (2020).[3] Synthesis, crystal structure and spectroscopic analysis of nitrobenzaldehyde derivatives. ResearchGate. Retrieved from
-
Orion Corp. (1994). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (Patent EP0589948B1). Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). Search for Veratric Acid Derivatives. (For general structural motifs).
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A Comparative Guide to Reference Standards for the Analysis of 3,4-Dimethoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3,4-Dimethoxy-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring methoxy and nitro functional groups on a benzoic acid backbone, makes it a versatile intermediate.[2] The rigorous analysis of this compound necessitates the use of well-characterized reference standards to ensure the reliability and accuracy of analytical data. This guide provides a comprehensive comparison of commercially available reference standards for this compound, delves into the critical aspects of their selection, and presents a detailed, robust analytical methodology for its quantification.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of this compound analysis, the reference standard serves several critical functions:
-
Identity Confirmation: Comparison of the analytical signature (e.g., retention time in chromatography, spectral data) of the sample with that of the reference standard confirms the identity of the compound.
-
Purity Assessment: The reference standard allows for the quantification of the main component and the detection and quantification of any impurities present in the sample.[3]
-
Assay (Potency) Determination: It is used to determine the exact concentration or potency of this compound in a given sample, which is crucial for dosage and formulation development.
-
Method Validation: Reference standards are indispensable for validating analytical methods, ensuring they meet the required standards of accuracy, precision, linearity, and specificity as per regulatory guidelines like those from the International Council for Harmonisation (ICH).[4]
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is a critical first step in any analytical workflow. While several suppliers offer this compound, the quality and extent of characterization can vary. When evaluating a reference standard, it is imperative to scrutinize the Certificate of Analysis (CoA).[5] A comprehensive CoA should provide detailed information on the identity, purity, and the methods used for characterization.
Below is a comparative table summarizing the typical specifications of this compound reference standards from various suppliers. It is important to note that specific values are lot-dependent and should always be confirmed with the supplier's most recent CoA.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Key Considerations for Selection |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98% | Higher purity minimizes interference from impurities in quantitative analysis. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | IR | A combination of techniques provides a more definitive identification. |
| Traceability | Traceable to USP/Ph. Eur. Primary Standards | Not explicitly stated | Not explicitly stated | Traceability to pharmacopeial standards provides a higher level of confidence and is often a regulatory requirement. |
| Certification | ISO 17034 and ISO/IEC 17025 accredited | ISO 9001 certified | No certification specified | ISO 17034 and 17025 accreditations ensure the highest level of quality and competence in reference material production. |
| Impurities Profiled | Yes (with specified limits for known impurities) | Unspecified impurities may be present | Unspecified | A well-defined impurity profile is crucial for understanding potential interferences and for the safety assessment of the final drug product. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | Not specified | Water content can affect the accuracy of weighing and subsequent concentration calculations. |
| Residual Solvents | Yes (with specified limits) | Not specified | Not specified | Residual solvents are process-related impurities that need to be controlled. |
Expert Insight: For drug development and quality control applications, a reference standard from a supplier with ISO 17034 and ISO/IEC 17025 accreditation is highly recommended. The additional cost is justified by the increased confidence in the accuracy and reliability of the analytical results, which is crucial for regulatory submissions.
Understanding Potential Impurities
The manufacturing process of this compound can introduce various impurities.[6] A common synthetic route involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).[2] Potential impurities may include:
-
Starting materials: Unreacted 3,4-dimethoxybenzoic acid.
-
Isomeric impurities: Other positional isomers of nitrobenzoic acid that may be formed during the nitration process.
-
Byproducts of side reactions: Compounds formed through over-nitration or other unintended reactions.
-
Residual solvents: Solvents used in the synthesis and purification steps.
A high-quality reference standard will have been rigorously purified to minimize these impurities, and the CoA will ideally provide information on their levels.
Analytical Methodology: A Validated HPLC-UV Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of benzoic acid derivatives.[7] The following is a detailed, step-by-step protocol for the quantitative analysis of this compound. This method is based on established principles for the analysis of similar compounds and is designed to be validated according to ICH guidelines.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | A system with a pump, autosampler, column oven, and UV-Vis detector. | Standard equipment for robust and reproducible chromatographic analysis. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | The non-polar C18 stationary phase provides good retention and separation for moderately polar compounds like benzoic acid derivatives. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A typical starting gradient could be 40:60 (Acetonitrile:Aqueous). | Acetonitrile is a common organic modifier in reversed-phase HPLC. Phosphoric acid is used to control the pH of the mobile phase and ensure the analyte is in its non-ionized form, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C. | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV scan of the analyte (typically around 254 nm). | The wavelength of maximum absorbance for the analyte provides the best sensitivity. |
| Injection Volume | 10 µL. | A small injection volume minimizes band broadening and improves peak shape. |
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution six times and calculate the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Workflow for Qualifying a New Batch of Reference Standard
Caption: Workflow for the qualification of an in-house secondary reference standard against a primary standard.
Visualization of the Analytical Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Conclusion
The selection of a high-quality, well-characterized reference standard is the cornerstone of accurate and reliable analysis of this compound. For applications in drug development and quality control, preference should be given to certified reference materials from accredited suppliers that provide comprehensive Certificates of Analysis. The presented HPLC-UV method offers a robust and reliable approach for the quantification of this important pharmaceutical intermediate. By adhering to rigorous analytical practices and utilizing appropriate reference standards, researchers and scientists can ensure the integrity of their data and contribute to the development of safe and effective medicines.
References
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Otto Chemie Pvt. Ltd. 3,4,5-Trimethoxybenzoic acid, 99%, COA, Certificate of Analysis, 118-41-2, T 1452. [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
-
ATB (Automated Topology Builder). 3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6 | MD Topology | NMR | X-Ray. [Link]
-
Allmpus. ENTACAPONE BENZOIC ACID IMPURITY. [Link]
-
ResearchGate. (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
-
ManTech Publications. Impurity Profiling of Pharmaceuticals. [Link]
-
ResearchGate. NMR spectrum of dimethoxy benzoic acid. [Link]
-
PubMed. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]
-
SIELC Technologies. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357. [Link]
-
CPAchem. Benzoic acid - Certified Reference Material for s... [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 91004-48-7 | Benchchem [benchchem.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
